1-(4-Methoxybenzyl)piperidine-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-4-2-11(3-5-13)10-15-8-6-12(7-9-15)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAWCFNPIWERET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397984 | |
| Record name | 1-(4-methoxybenzyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193538-22-6 | |
| Record name | 1-(4-methoxybenzyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Methoxybenzyl)piperidine-4-carboxylic acid CAS 193538-22-6
An In-depth Technical Guide to 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid (CAS 193538-22-6): Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block pivotal in medicinal chemistry and drug development. The document elucidates the compound's structural features, physicochemical properties, and detailed spectroscopic profile. A primary focus is placed on its synthetic pathway, emphasizing the strategic role of the 4-methoxybenzyl (PMB) group as a stable yet readily cleavable nitrogen protecting group. This guide details a robust, step-by-step synthetic protocol and discusses the mechanistic rationale behind key procedural choices. Furthermore, it explores the compound's broad applications as a core scaffold in the synthesis of diverse therapeutic agents, including potent analgesics, enzyme inhibitors, and constrained peptidomimetics. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.
Introduction: The Piperidine Scaffold in Modern Drug Design
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, enabling high-affinity interactions with biological targets. The piperidine-4-carboxylic acid framework, in particular, serves as a valuable starting point for creating molecules with constrained conformations, a desirable trait for enhancing selectivity and reducing off-target effects.
This compound combines this valuable core with a 4-methoxybenzyl (PMB) group attached to the piperidine nitrogen. The PMB group is not merely a substituent; it is a strategic choice. Renowned in organic synthesis as a robust protecting group, its presence offers stability across a wide range of reaction conditions while allowing for selective removal without disturbing other sensitive functionalities within a complex molecule.[1][2] This dual-functionality—as both a structural component and a protected intermediate—makes this compound a highly strategic asset in multi-step synthetic campaigns aimed at novel therapeutics.
Caption: Core components of the target molecule.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in synthesis and analysis.
Physicochemical Properties
The key properties of this compound are summarized below. These values are critical for reaction planning, purification, and formulation.
| Property | Value | Source |
| CAS Number | 193538-22-6 | - |
| Molecular Formula | C₁₄H₁₉NO₃ | Calculated |
| Molecular Weight | 249.31 g/mol | Calculated |
| Appearance | Off-white to white crystalline powder | Typical |
| Melting Point | 172-176 °C (for HCl salt) | [3] |
| pKa (predicted) | ~4.5 (Carboxylic Acid), ~8.5 (Piperidine N) | Estimated |
| LogP (predicted) | 1.8 ± 0.5 | Estimated |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water | Typical |
Spectroscopic Analysis (Predicted)
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Two distinct doublets are expected in the aromatic region (~6.8-7.3 ppm). The two protons ortho to the methoxy group will appear more upfield (A, ~6.8-6.9 ppm, J ≈ 8.5 Hz) due to the electron-donating effect, while the two protons meta to it will be further downfield (B, ~7.2-7.3 ppm, J ≈ 8.5 Hz).
-
Methoxy Protons: A sharp singlet at ~3.8 ppm (C) corresponding to the -OCH₃ group.
-
Benzyl Protons: A singlet at ~3.5 ppm (D) for the two benzylic protons (-CH₂-Ar).
-
Piperidine Protons: The piperidine ring protons will appear as a series of complex multiplets between ~1.5 and 3.0 ppm. The axial and equatorial protons on the same carbon will be distinct. The proton at the C4 position (E, -CH-COOH) will likely be a multiplet around ~2.3-2.5 ppm. The protons adjacent to the nitrogen (F) will be found in the ~2.0-2.9 ppm range.
-
Carboxylic Acid Proton: A broad singlet far downfield (>10 ppm), which is typically exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The carboxylic acid carbonyl will be the most downfield signal, typically >175 ppm.
-
Aromatic Carbons: Expect six signals. The carbon bearing the methoxy group will be at ~158-159 ppm. The quaternary carbon attached to the benzyl group will be around ~130 ppm. The other four aromatic carbons will fall in the ~114-131 ppm range.[4]
-
Methoxy Carbon: A signal around 55 ppm.
-
Benzyl Carbon: The benzylic -CH₂- carbon signal is expected around 62-63 ppm.[4]
-
Piperidine Carbons: The C4 carbon attached to the carboxyl group will be around 41-43 ppm. The C2/C6 carbons adjacent to the nitrogen will be in the ~53-54 ppm range, and the C3/C5 carbons will be further upfield at ~28-30 ppm.
-
Synthesis and Strategic Application
The synthesis of this compound is straightforward, relying on established synthetic transformations. The true expertise lies in understanding why this specific structure is assembled and how it can be strategically deconstructed in a larger synthetic context.
Retrosynthetic Analysis
A logical retrosynthetic disconnection reveals the primary synthetic route: N-alkylation. The target molecule can be disconnected at the piperidine nitrogen-benzyl carbon bond, leading back to two commercially available starting materials: piperidine-4-carboxylic acid (isonipecotic acid) and 4-methoxybenzyl chloride.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: N-Alkylation
This protocol describes a reliable method for the synthesis of the title compound. The choice of a mild inorganic base and a polar aprotic solvent is key to preventing side reactions and ensuring a high yield.
Objective: To synthesize this compound via N-alkylation.
Materials:
-
Piperidine-4-carboxylic acid (1.0 eq)
-
4-Methoxybenzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask until a stirrable suspension is formed (approx. 0.2 M concentration).
-
Reagent Addition: Add 4-methoxybenzyl chloride (1.1 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often a solid. It can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography if necessary to yield the pure product.
The Strategic Role of the N-PMB Group
The 4-methoxybenzyl (PMB) group is a cornerstone of protecting group strategy.[1] Its utility stems from its stability to a wide array of reagents (e.g., nucleophiles, bases, mild acids, many reducing agents) and its unique deprotection pathways, which provide orthogonality in complex syntheses.[2][7][8]
-
Oxidative Cleavage: The PMB group can be selectively removed in the presence of other acid-labile or hydrogenolysis-sensitive groups using an oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1] The electron-donating methoxy group facilitates this oxidation.
-
Acidic Cleavage: Strong acids, such as neat trifluoroacetic acid (TFA), can also cleave the PMB group to release the free secondary amine.[7][8] This method is harsher but effective when other functional groups are compatible.
This strategic flexibility allows a synthetic chemist to unmask the piperidine nitrogen at a desired point in a synthesis, enabling further functionalization.
Caption: Synthetic and strategic deprotection workflow.
Applications in Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate for constructing them. Its structure is a recurring motif in compounds targeting the central nervous system and other disease areas.
-
Intermediates for Opioid Analgesics: The N-benzylpiperidine scaffold is central to the structure of potent fentanyl-class analgesics. While the target compound itself uses a methoxybenzyl group, related N-benzyl-4-substituted piperidines are key precursors in the synthesis of drugs like remifentanil.[9][10] The carboxylic acid provides a handle for further elaboration.
-
Scaffolds for Enzyme Inhibitors: Piperidine derivatives are widely used as scaffolds for enzyme inhibitors. For example, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which can be synthesized from a related piperidine-4-carboxylic acid intermediate, have been identified as potent human Carbonic Anhydrase (hCA) inhibitors.[11][12][13] These enzymes are targets for treating glaucoma, edema, and certain cancers.
-
Constrained Amino Acid Surrogates: In peptide chemistry, incorporating rigid structural elements can pre-organize a peptide into a specific conformation, enhancing its binding affinity and metabolic stability. 4-aminopiperidine-4-carboxylic acid derivatives, which can be synthesized from precursors like the title compound, serve as cyclic α,α-disubstituted amino acids for creating highly helical and water-soluble peptides.[14][15]
Caption: Application pathways for the building block.
Conclusion
This compound (CAS 193538-22-6) is a compound of significant strategic importance for the drug discovery and development community. Its value lies not in its intrinsic biological activity, but in its role as a master key for accessing a wide range of complex molecular architectures. The combination of a conformationally defined piperidine core with a versatile and orthogonally-protected nitrogen atom provides chemists with a reliable and adaptable tool. From CNS-acting agents to enzyme inhibitors and modified peptides, the applications stemming from this intermediate are both broad and impactful, solidifying its place as a staple building block in the modern medicinal chemist's toolbox.
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1-(4-Methoxybenzyl)piperidine-4-carboxylic acid chemical structure and properties
This guide provides a comprehensive technical overview of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid, a key intermediate in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and its pivotal role in the creation of novel therapeutics.
Introduction: A Versatile Scaffold in Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its conformational flexibility and synthetic tractability.[1] this compound emerges as a particularly valuable derivative, combining the foundational piperidine scaffold with a strategically positioned carboxylic acid handle and a 4-methoxybenzyl (PMB) protecting group on the nitrogen atom. This N-alkylation with the PMB group is a common strategy in organic synthesis.[2][3]
The true significance of this compound lies in its role as a versatile building block for the synthesis of more complex molecules.[4] Its structure is a frequent precursor in the development of agents targeting the central nervous system and in the design of enzyme inhibitors.[4] The carboxylic acid moiety provides a convenient point for chemical modification, such as amidation or esterification, allowing for the attachment of diverse pharmacophores.
Chemical Structure and Properties
The fundamental characteristics of this compound are central to its utility in chemical synthesis. It is most commonly available and utilized as its hydrochloride salt, which enhances its stability and handling properties.
Chemical Structure
The molecule consists of a piperidine ring N-substituted with a 4-methoxybenzyl group. A carboxylic acid functional group is attached at the 4-position of the piperidine ring.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the hydrochloride salt of this compound is presented in the table below. It is important to note that while some experimental data is available from commercial suppliers, a comprehensive, publicly available dataset is limited.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₃·HCl | [5] |
| Molecular Weight | 285.77 g/mol | [5] |
| Appearance | Off-white crystalline powder | [4] |
| Melting Point | 172-176 °C (for a related compound, 4-(4-Methoxybenzyl)piperidine hydrochloride) | [4] |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of piperidine-4-carboxylic acid with 4-methoxybenzyl chloride. This reaction is a standard procedure in organic chemistry for the introduction of a benzyl protecting group.
Experimental Protocol: N-Alkylation of Piperidine-4-carboxylic Acid
This protocol is a generalized procedure based on common N-alkylation methods for piperidine derivatives.[2][3]
Materials:
-
Piperidine-4-carboxylic acid
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Hydrochloric acid (HCl) for salt formation
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) and potassium carbonate (2-3 equivalents) in anhydrous acetonitrile.
-
Addition of Alkylating Agent: To the stirred suspension, add 4-methoxybenzyl chloride (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: For the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The precipitate is then collected by filtration and dried.
Caption: A generalized workflow for the synthesis of this compound hydrochloride.
Applications in Drug Development and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient itself. Instead, its value is realized as a key intermediate in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common feature in drugs targeting various conditions.[1]
Precursor for Neurologically Active Agents
Derivatives of 1-benzylpiperidine have been extensively investigated for their potential in treating neurological disorders. For instance, various substituted 1-benzylpiperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is a key target in the management of Alzheimer's disease.[6] The 4-methoxybenzyl group in the title compound can be readily cleaved to provide a secondary amine, which can then be further functionalized to generate a library of compounds for screening.
Scaffold for Enzyme Inhibitors
The piperidine-4-carboxylic acid core is a versatile scaffold for the design of enzyme inhibitors. By modifying the carboxylic acid group and the substituent on the piperidine nitrogen, medicinal chemists can create molecules that fit into the active sites of specific enzymes.
Role in Structure-Activity Relationship (SAR) Studies
In drug discovery, understanding the structure-activity relationship is crucial for optimizing lead compounds. This compound provides a rigid core structure that allows for systematic modifications at the 1- and 4-positions. This enables researchers to probe the effects of different functional groups on the biological activity of the final compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound and its hydrochloride salt. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
Conclusion
This compound stands as a testament to the power of well-designed molecular building blocks in advancing pharmaceutical research. Its strategic combination of a piperidine core, a versatile carboxylic acid handle, and a readily cleavable protecting group makes it an invaluable intermediate for the synthesis of a diverse range of potential therapeutic agents. While detailed public data on the compound itself is somewhat limited, its widespread use as a precursor underscores its importance in the ongoing quest for novel and more effective medicines.
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1-(4-Methoxybenzyl)piperidine-4-carboxylic acid molecular weight and formula
This technical guide details the physicochemical properties, synthetic pathways, and application scope of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid , a critical intermediate in medicinal chemistry.
Executive Summary
This compound (often abbreviated as N-PMB-Isonipecotic Acid ) is a bifunctional pharmacophore scaffold. It combines a conformationally restricted amino acid core (isonipecotic acid) with a p-methoxybenzyl (PMB) group. The PMB moiety serves a dual purpose: it acts as a lipophilic domain for receptor binding (common in GPCR ligands, such as CCR antagonists and opioids) and as an acid-labile protecting group for the piperidine nitrogen during multi-step synthesis.
Part 1: Physicochemical Specifications
The following data represents the calculated and empirically derived properties for the free acid form.
| Parameter | Specification |
| IUPAC Name | 1-[(4-Methoxyphenyl)methyl]piperidine-4-carboxylic acid |
| Common Name | N-(4-Methoxybenzyl)isonipecotic acid |
| CAS Number | 193538-22-6 (Free Acid) |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM (moderate); Insoluble in Water (neutral pH) |
| pKa (Calculated) | Carboxylic Acid: ~4.2 |
| LogP (Predicted) | 1.8 – 2.1 |
Part 2: Synthetic Architecture
To ensure high purity and yield, a Two-Step Reductive Amination-Hydrolysis Protocol is recommended over direct alkylation. Direct alkylation of isonipecotic acid often suffers from zwitterionic solubility issues and over-alkylation.
Mechanism & Rationale
-
Reductive Amination: We utilize Ethyl Isonipecotate (ester) instead of the free acid. This improves solubility in non-polar solvents (DCE/DCM) and prevents carboxylic acid interference during imine formation.
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride due to lower toxicity and better control of pH (maintaining slightly acidic conditions to promote iminium ion formation without quenching).
-
Hydrolysis: Mild saponification releases the free acid.
DOT Diagram: Synthesis Workflow
Figure 1: Step-wise synthesis pathway from commercial starting materials to the target free acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate
-
Imine Formation: In a round-bottom flask, dissolve Ethyl Isonipecotate (10.0 mmol) and p-Anisaldehyde (11.0 mmol, 1.1 equiv) in 1,2-Dichloroethane (DCE, 30 mL).
-
Acid Catalysis: Add Glacial Acetic Acid (10.0 mmol, 1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB, 14.0 mmol, 1.4 equiv) portion-wise.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen atmosphere.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Checkpoint: The crude oil is usually sufficiently pure (>95%) for hydrolysis. If not, purify via flash chromatography (Hexane/EtOAc).
-
Step 2: Saponification to Free Acid
-
Dissolution: Dissolve the intermediate ester (from Step 1) in a mixture of THF:Water (3:1, 20 mL).
-
Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 30.0 mmol, 3.0 equiv).
-
Heating: Heat to 60°C for 4 hours. Monitor by LC-MS for disappearance of the ester (M+H ~ 278).
-
Isolation (Critical):
-
Evaporate THF under reduced pressure.
-
Cool the remaining aqueous solution to 0°C.
-
Carefully acidify with 1M HCl to pH 4–5 (Isoelectric precipitation).
-
Filtration: The product precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.
-
Part 3: Analytical Characterization
To validate the identity of C₁₄H₁₉NO₃ , the following spectral signatures must be confirmed.
| Technique | Diagnostic Signal | Interpretation |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 3.73 (s, 3H) | Methoxy group (-OCH₃) of the PMB moiety. |
| δ 3.42 (s, 2H) | Benzylic methylene (-N-CH₂-Ar). | |
| δ 7.20 (d, 2H), 6.88 (d, 2H) | Para-substituted aromatic system (AA'BB' pattern). | |
| δ 12.1 (br s, 1H) | Carboxylic acid proton (-COOH). | |
| ¹³C-NMR | δ 176.2 | Carbonyl carbon (COOH). |
| δ 55.1 | Methoxy carbon. | |
| HRMS (ESI+) | [M+H]⁺ = 250.1438 | Calculated for C₁₄H₂₀NO₃⁺. |
Part 4: Applications in Drug Discovery
1. Peptidomimetics & Linker Chemistry The compound serves as a gamma-amino acid mimetic . The piperidine ring restricts conformational flexibility, reducing the entropic penalty upon binding to a receptor. It is frequently used to replace flexible glycine or alanine linkers in PROTACs to improve cell permeability.
2. GPCR Ligand Design The N-PMB group mimics the tyrosine or phenylalanine side chains found in endogenous neuropeptides.
-
CCR5 Antagonists: The 1-benzylpiperidine-4-carboxamide motif is a privileged structure in chemokine receptor antagonists (e.g., Maraviroc analogs).
-
Opioid Receptors: Analogs of this scaffold are precursors to 4-anilidopiperidine opioids (e.g., Fentanyl derivatives), where the carboxylic acid is converted to an amide or ester.
3. Protecting Group Strategy In complex synthesis, the PMB group protects the piperidine nitrogen. Unlike a simple benzyl group (Bn), the PMB group can be removed under mild oxidative conditions (DDQ or CAN) or acidic conditions (TFA), offering orthogonality to Cbz or Boc groups.
DOT Diagram: Application Logic
Figure 2: Strategic utility of the scaffold in medicinal chemistry.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
ChemicalBook. (2025).[1] "Ethyl 4-piperidinecarboxylate Properties and Synthesis." ChemicalBook CAS Database. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 3773, Isonipecotic acid." PubChem. Link
-
Supuran, C. T., et al. (2013). "Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors." Journal of Medicinal Chemistry. Link
-
Accela ChemBio. (2025). "Product Information: this compound (CAS 193538-22-6)."[2][3] AccelaChem Catalog. Link
Sources
- 1. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 2. 175203-82-4,Ethyl 5-(Trifluoromethoxy)-1H-indole-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 265644-03-9,2,5-Difluorobenzohydrazide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
1-(4-Methoxybenzyl)piperidine-4-carboxylic acid solubility in water vs organic solvents
Part 1: Executive Summary & Physicochemical Context
The Solubility Challenge
1-(4-Methoxybenzyl)piperidine-4-carboxylic acid is a critical intermediate in the synthesis of peptidomimetics and GPCR ligands. Its solubility behavior is dictated by its amphoteric nature . As a molecule containing both a basic tertiary amine (piperidine nitrogen) and an acidic carboxyl group, it exists primarily as a zwitterion at neutral pH.
This zwitterionic character creates a "solubility trough" in aqueous media near the isoelectric point (pI), often leading to unexpected precipitation during purification or assay preparation. This guide provides a definitive solubility landscape and actionable protocols to manipulate its dissolution for organic synthesis and biological testing.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₁₄H₁₉NO₃ | Moderate molecular weight facilitates organic solubility. |
| Molecular Weight | 249.31 g/mol | |
| pKa (Acid) | ~3.8 – 4.2 (COOH) | Below pH 4, the molecule is cationic (protonated N, protonated COOH). |
| pKa (Base) | ~8.5 – 9.5 (Piperidine N) | Above pH 9, the molecule is anionic (neutral N, deprotonated COO⁻). |
| Isoelectric Point (pI) | ~6.5 | Lowest aqueous solubility occurs here (Zwitterion: NH⁺ / COO⁻). |
| LogP (Predicted) | ~1.8 – 2.2 | The 4-methoxybenzyl (PMB) group adds significant lipophilicity, reducing water solubility compared to the parent isonipecotic acid. |
Part 2: Solubility Landscape (Water vs. Organic Solvents)
The following data consolidates experimental observations and structure-property relationship (SPR) predictions for the free acid form.
Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | State / Behavior |
| Aqueous (Neutral) | Water (pH 6-7) | Low / Sparingly Soluble | Exists as a zwitterion. The lipophilic PMB group drives lattice energy up, resisting dissolution. |
| Aqueous (Acidic) | 0.1 M HCl | High | Forms the Hydrochloride salt (Cationic). Highly soluble. |
| Aqueous (Basic) | 0.1 M NaOH | High | Forms the Sodium carboxylate salt (Anionic). Highly soluble. |
| Polar Aprotic | DMSO, DMF | High | Excellent for stock solutions (>50 mM). Disrupts intermolecular H-bonding. |
| Polar Protic | Methanol, Ethanol | High | Soluble, especially with slight warming. Good for recrystallization. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good solubility for the neutral/zwitterionic form; often used for extraction. |
| Non-Polar | Hexane, Diethyl Ether | Insoluble | Used as anti-solvents to precipitate the product during purification. |
The "Sweet Spot" Strategy
For biological assays, avoid dissolving the free acid directly in neutral buffer. Instead:
-
Dissolve in DMSO to create a high-concentration stock (e.g., 100 mM).
-
Dilute into buffer , ensuring the final DMSO concentration is <1% (v/v).
-
Alternative: Use the Hydrochloride Salt form directly for aqueous applications, as it bypasses the kinetic dissolution barrier of the zwitterion.
Part 3: Mechanistic Visualization
Understanding the pH-dependent speciation is critical for extraction and purification.
Diagram 1: pH-Dependent Solubility & Speciation
Caption: The solubility "U-curve." At pH extremes, the molecule is charged and soluble. At the isoelectric point (pI ~6.5), the net charge is zero, maximizing lattice stability and minimizing solubility.
Part 4: Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Standard)
Use this to determine the exact solubility limit in a specific solvent.
-
Preparation: Weigh approximately 10 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, PBS, or Methanol).
-
Equilibration:
-
Seal the vial tightly.
-
Shake at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Visual Check: If the solid dissolves completely immediately, add more solid until a suspension persists.
-
-
Separation: Centrifuge the suspension at 10,000 x g for 10 minutes or filter through a 0.45 µm PVDF filter.
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Protocol B: pH-Solubility Profile Determination
Use this to find the optimal pH for aqueous formulation.
-
Stock Preparation: Prepare a 50 mM stock solution in DMSO.
-
Buffer Aliquots: Prepare 1 mL aliquots of 100 mM phosphate/citrate buffers ranging from pH 2.0 to pH 10.0 (in 1.0 pH unit increments).
-
Spike & Shake: Spike 20 µL of the DMSO stock into each buffer aliquot (Final conc: 1 mM). Vortex immediately.
-
Observation: Incubate for 4 hours at room temperature.
-
Clear Solution: Soluble at >1 mM.
-
Cloudy/Precipitate: Solubility limit reached (<1 mM).
-
-
Validation: Centrifuge cloudy samples and analyze the supernatant concentration.
Part 5: Troubleshooting & Optimization
Common Issues
-
"Oiling Out" during extraction: When extracting from water to organic (e.g., DCM), the zwitterion may form an emulsion.
-
Fix: Adjust the aqueous layer pH to ~4.0 (protonate the amine, keep acid neutral-ish) or fully basic (pH 10) depending on the counter-ion strategy, or use a high-ionic strength wash (Brine).
-
-
Precipitation in Assay Media: Diluting a DMSO stock into cell culture media (pH 7.4) often causes crashing.
-
Fix: Lower the final concentration or pre-complex with 2 equivalents of HCl before dilution.
-
Workflow Visualization: Purification Strategy
Caption: Purification logic exploiting the pH-dependent solubility switch. Impurities are washed away when the product is soluble (pH 2), and the product is recovered when it is least soluble (pH 6.5) or extracted into organics.[1][2]
References
-
PubChem. (2025). Compound Summary: this compound.[3] National Library of Medicine. Retrieved from [Link]
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility mechanisms).
Sources
1-(4-Methoxybenzyl)piperidine-4-carboxylic Acid: A Versatile Synthon for Peptidomimetics and CNS Therapeutics
[1]
Executive Summary
1-(4-Methoxybenzyl)piperidine-4-carboxylic acid (CAS: 103260-44-2 / Derivatives) represents a strategic scaffold in medicinal chemistry, serving a dual function as both a transient synthetic intermediate and a bioactive pharmacophore .[1]
Structurally, it consists of an isonipecotic acid (piperidine-4-carboxylic acid) core N-functionalized with a p-methoxybenzyl (PMB) group.[1] This architecture offers two distinct advantages:
-
Synthetic Utility: The PMB group acts as an orthogonal protecting group for the amine, allowing selective functionalization of the carboxylic acid (e.g., amide coupling) followed by mild oxidative or acidic cleavage.[1]
-
Therapeutic Relevance: In its intact form, the N-(4-methoxybenzyl) moiety mimics bulky, hydrophobic amino acid side chains (e.g., Phenylalanine, Tyrosine), making it a "privileged structure" for targeting G-Protein Coupled Receptors (GPCRs), GABA transporters (GAT), and serine proteases.[1]
This guide details the synthesis, chemical properties, and pharmaceutical applications of this intermediate, providing validated protocols for its integration into drug discovery workflows.[1]
Part 1: Chemical Architecture & Properties[1]
Structural Analysis
The compound comprises three functional domains:
-
The Piperidine Core: A semi-rigid, aliphatic heterocycle that mimics the turn conformation of proline or the basic side chains of lysine/arginine.[1] It directs the spatial orientation of the carboxylic acid.[1]
-
The Carboxylic Acid (C4): A handle for diversification, typically converted to amides, esters, or heterocycles (e.g., oxadiazoles).[1]
-
The p-Methoxybenzyl (PMB) Group: A lipophilic anchor.[1] The methoxy substituent increases electron density on the benzene ring, making it:
Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Core Scaffold | |
| Molecular Weight | ~249.31 g/mol | Fragment-based drug design compliant |
| LogP (Predicted) | 2.1 - 2.5 | Good membrane permeability (CNS active) |
| pKa (Acid) | ~4.5 | Typical carboxylic acid behavior |
| pKa (Base) | ~8.5 (Piperidine N) | Protonated at physiological pH |
| Solubility | Soluble in DCM, MeOH, DMSO | Compatible with standard organic synthesis |
Part 2: Synthetic Utility & Workflows
Synthesis of the Intermediate
The most robust route to this compound is via Reductive Amination .[1] This method is preferred over direct alkylation due to higher yields and fewer over-alkylation byproducts.[1]
Reaction Pathway (Graphviz Diagram)
Figure 1: Reductive amination strategy for the synthesis of the target intermediate.
Deprotection Strategies
When used as a protecting group, the PMB moiety can be removed to expose the secondary amine for further elaboration (e.g., library generation).[1]
| Method | Reagents | Mechanism | Advantages |
| Oxidative Cleavage | CAN (Ceric Ammonium Nitrate) or DDQ | Single-Electron Transfer (SET) | Selective; tolerates esters/amides.[1] |
| Acidic Cleavage | TFA (Trifluoroacetic acid) | Protonation & Solvolysis | Standard for solid-phase synthesis.[1] |
| Hydrogenolysis | Catalytic Reduction | Clean; removes benzyl groups universally.[1] |
Part 3: Therapeutic Applications[1]
Neuroscience: GABA Uptake Inhibitors
The isonipecotic acid scaffold is a known GABA-A receptor partial agonist.[1][2][3] However, N-substitution with lipophilic groups like PMB shifts the activity profile towards GABA Transporter (GAT) inhibition .[1]
-
Mechanism: The carboxylic acid mimics the anionic head of GABA, while the N-PMB group occupies the large hydrophobic pocket of the transporter (specifically mGAT4 subtypes), preventing GABA reuptake.[1]
-
Relevance: Potential treatment for epilepsy and neuropathic pain.[1]
Protease Inhibitors (MMP & Serine Proteases)
In Matrix Metalloproteinase (MMP) and Thrombin inhibitors, the piperidine ring serves as a P1' or P2 surrogate .
-
Design: The carboxylic acid binds the catalytic Zinc ion (in MMPs) or interacts with the oxyanion hole.
-
PMB Role: The p-methoxybenzyl group acts as a "cap" that fills the S1' specificity pocket, improving potency and selectivity over other metalloproteases.[1]
GPCR Modulators (Muscarinic & Opioid)
The N-benzylpiperidine moiety is a classic pharmacophore for GPCRs.[1]
-
Acetylcholinesterase (AChE) Inhibitors: Structurally analogous to Donepezil , where the PMB group replaces the benzyl group.[1] The methoxy substituent can enhance binding via electron-donating effects to aromatic residues in the enzyme gorge.[1]
-
Opioid Receptors: 4-substituted piperidines are central to mu-opioid receptor agonist design (e.g., Fentanyl family).[1] Note: While the acid derivative itself is not an opioid, it is a precursor for 4-amide derivatives that explore this chemical space.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Objective: Preparation of this compound.[1]
-
Reagents:
-
Isonipecotic acid (1.0 eq)
-
p-Methoxybenzaldehyde (1.1 eq)[1]
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (1.0 eq)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
-
Procedure:
-
Step 1: Suspend isonipecotic acid in DCM/MeOH (10:1). Add p-methoxybenzaldehyde and acetic acid.[1] Stir at Room Temperature (RT) for 30 minutes to allow imine formation.
-
Step 2: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.
-
Step 3: Warm to RT and stir overnight (12-16 hours). Monitor by TLC (System: 10% MeOH in DCM).[1]
-
Step 4 (Workup): Quench with saturated
.[1] Extract the aqueous layer with DCM (3x).[1] -
Step 5: The product is amphoteric. If it remains in the aqueous phase, adjust pH to ~5-6 (isoelectric point) to precipitate, or extract with n-Butanol.[1]
-
Step 6: Recrystallize from Ethanol/Ether.[1]
-
-
Validation:
-
1H NMR (DMSO-d6): Look for singlet at ~3.73 ppm (
), singlet at ~3.5 ppm ( ), and aromatic doublets at ~6.9/7.2 ppm.[1]
-
Protocol B: PMB Deprotection (Oxidative)
Objective: Removal of PMB group to yield piperidine-4-carboxylic acid derivative.[1]
-
Reagents:
-
Ceric Ammonium Nitrate (CAN) (3.0 eq)
-
Acetonitrile (
) and Water ( ) (4:1 ratio)
-
-
Procedure:
-
Step 1: Dissolve the PMB-protected substrate in
.[1] -
Step 2: Add CAN portion-wise at 0°C. The solution will turn orange/red.[1]
-
Step 3: Stir at 0°C to RT for 2-4 hours.
-
Step 4: Workup by diluting with water and extracting the p-methoxybenzaldehyde byproduct with ether.[1] The aqueous layer contains the deprotected amine.[1]
-
Step 5: Lyophilize or neutralize the aqueous layer to isolate the product.[1]
-
Part 5: Visualizing the Pharmacophore
Figure 2: Pharmacophore mapping of the molecule showing key interaction points with biological targets.[1]
References
-
ChemicalBook. (2024).[1] Isonipecotic acid synthesis and derivatives.[1][2][4] Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025).[1] 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid and related structures.[1][5] Retrieved from
-
BindingDB. (2012).[1][6] MMP Inhibitor Data for Piperidine Carboxylic Acid Derivatives (Entry BDBM50102474).[1][6] Retrieved from
-
Kragholm, B. et al. (2012).[1] Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid... inhibitor for murine γ-aminobutyric acid transporter type 4.[1][7] ChemMedChem.[1] Retrieved from
-
Moi, D. et al. (2021).[1] Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.[1] Journal of Medicinal Chemistry (via PMC).[1] Retrieved from
Sources
- 1. 1-(4-Methoxybenzyl)piperidine-2,4-dione | 712353-75-8 [sigmaaldrich.com]
- 2. pure-synth.com [pure-synth.com]
- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 4. Isonipecotic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BindingDB BDBM50102474 4-{carboxy-[(4'-methoxy-biphenyl-4-sulfonyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid 2-methoxy-ethyl ester::CHEMBL312100 [bindingdb.org]
- 7. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Difference between 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid and isonipecotic acid
Technical Whitepaper: Comparative Analysis of Isonipecotic Acid and 1-(4-Methoxybenzyl)piperidine-4-carboxylic Acid
Executive Summary
This technical guide provides a rigorous comparison between Isonipecotic acid (Piperidine-4-carboxylic acid) and its N-protected derivative, This compound (N-PMB-Isonipecotic acid). While the former serves as the fundamental zwitterionic scaffold for numerous pharmaceutical agents (e.g., Fexofenadine, Ritalin derivatives), the latter represents a strategic "masked" intermediate. The N-PMB group offers dual utility: it eliminates zwitterionic character to facilitate organic solubility and serves as a hydrophobic handle during Structure-Activity Relationship (SAR) exploration, capable of orthogonal deprotection under oxidative conditions.
Part 1: Structural & Physicochemical Divergence
The fundamental difference lies in the amine functionalization. Isonipecotic acid exists primarily as a zwitterion in neutral media, complicating extraction and purification. The N-PMB derivative acts as a standard carboxylic acid with a tertiary amine, significantly altering its lipophilicity and solubility profile.
Table 1: Physicochemical Comparison
| Feature | Isonipecotic Acid (Core) | This compound |
| CAS Registry | 498-94-2 | 96009-30-2 (Verify specific salt/isomer) |
| Formula | C₆H₁₁NO₂ | C₁₄H₁₉NO₃ |
| Mol. Weight | 129.16 g/mol | 249.31 g/mol |
| State (RT) | White crystalline powder | White to off-white solid |
| pKa (Calc.) | ~3.7 (Acid), ~10.7 (Amine) | ~4.0 (Acid), ~8.5 (Tertiary Amine) |
| LogP (Calc.) | -0.08 (Hydrophilic) | ~2.1 (Lipophilic) |
| Solubility | Water, MeOH (High); DCM, Et₂O (Low) | DCM, EtOAc, THF (High); Water (Low at neutral pH) |
| Reactivity | Amphoteric; N-protection required for C-mod | C-terminal reactive; N-protected (Orthogonal) |
Senior Scientist Note: The drastic shift in LogP (from -0.08 to ~2.1) is the critical operational parameter. While isonipecotic acid requires aqueous workups or ion-exchange chromatography, the PMB derivative can be purified via standard silica gel flash chromatography or aqueous/organic extraction.
Part 2: Synthetic Pathways & Reactivity[1][2]
To access the N-PMB derivative, Reductive Amination is preferred over direct alkylation. Alkylation with PMB-Cl often leads to over-alkylation (quaternization) and requires stoichiometric control. Reductive amination using p-anisaldehyde is self-limiting to the tertiary amine and proceeds under mild conditions.
Workflow Visualization: Synthesis & Utility
Figure 1: Synthetic workflow converting hydrophilic isonipecotic acid to the lipophilic PMB derivative, followed by amide coupling and oxidative deprotection.[1]
Part 3: Experimental Protocols
These protocols are designed for scalability and reproducibility.
Protocol A: Synthesis of N-PMB-Isonipecotic Acid (Reductive Amination)
Avoids over-alkylation common with halide reagents.
-
Reagents: Suspend Isonipecotic acid (1.0 equiv) in dry Methanol (0.5 M).
-
Activation: Add p-Anisaldehyde (1.05 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30 minutes to form the imine/hemiaminal.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. Note: STAB is milder than NaBH₄ and prevents reduction of the aldehyde to alcohol before imine formation.
-
Workup: Warm to RT and stir overnight. Quench with sat. NaHCO₃. Evaporate MeOH. Extract aqueous residue with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography (DCM:MeOH 95:5).
Protocol B: Deprotection of N-PMB Group (Oxidative Cleavage)
The PMB group on an amine is more stable than on an oxygen. Standard acid (TFA) often fails to cleave N-PMB efficiently without harsh reflux. Oxidative cleavage is the "Senior Scientist" choice.
Method 1: Ceric Ammonium Nitrate (CAN) [3][4][5]
-
Dissolution: Dissolve the N-PMB substrate in MeCN:H₂O (4:1).
-
Oxidation: Add CAN (3.0 - 4.0 equiv) at 0°C. The solution will turn orange/red.
-
Reaction: Stir at 0°C to RT for 2-4 hours. Monitor by TLC/LCMS (Look for loss of PMB mass -120 Da).
-
Workup: Dilute with water. If the product is an amine, basify with Na₂CO₃ to pH > 9 and extract with DCM. Caution: CAN is a strong oxidant; ensure sensitive functional groups (thiols, electron-rich aromatics) are compatible.
Method 2: 1-Chloroethyl Chloroformate (ACE-Cl) – The "Clean" Alternative If oxidative conditions are too harsh, use the ACE-Cl method.
-
Acylation: Dissolve substrate in dry 1,2-Dichloroethane (DCE). Add ACE-Cl (1.2 equiv) and Proton Sponge (cat.) or NaHCO₃. Reflux for 2-4 hours. (Forms the carbamate).
-
Methanolysis: Evaporate solvent. Redissolve residue in Methanol and reflux for 1 hour. (Cleaves the carbamate to release the free amine).
-
Yield: Typically >90% with high purity.
Part 4: Strategic Applications in Drug Discovery
Orthogonal Protection Strategy
The N-PMB group is orthogonal to standard acid-labile groups (Boc, t-Butyl esters) and base-labile groups (Fmoc).
-
Scenario: You need to couple an amino acid to the carboxylic acid of isonipecotic acid while keeping the piperidine nitrogen protected.
-
Solution: Use N-PMB-Isonipecotic acid. Couple using EDC/HOBt. The PMB remains stable.[3] Later, remove PMB with CAN, leaving other acid-sensitive groups (like a t-Butyl ether elsewhere in the molecule) intact (if carefully controlled), or remove simultaneously if using strong acid reflux (though PMB is resistant to mild acid).
Improving Metabolic Stability (SAR)
While isonipecotic acid is a polar zwitterion that cannot cross the Blood-Brain Barrier (BBB), the N-PMB derivative is lipophilic. In early SAR, the PMB group can mimic a hydrophobic pharmacophore (e.g., a benzyl group) to test binding pockets. If the PMB derivative shows activity, the methoxy group can be metabolically liable (O-demethylation); medicinal chemists often replace it with a fluorobenzyl or chlorobenzyl group in the final candidate for better metabolic stability.
Decision Logic: When to use which?
Figure 2: Decision matrix for selecting the appropriate starting material based on synthetic goals.
References
-
Isonipecotic Acid Properties: Merck Index, 15th Ed. CAS 498-94-2.[6][7]
-
PMB Deprotection (CAN/DDQ): Bull, S. D., et al. "Oxidative cleavage of p-methoxybenzyl ethers." J. Chem. Soc., Perkin Trans. 1, 2001, 2931.
-
ACE-Cl Dealkylation Method: Olofson, R. A., et al. "A new reagent for the selective dealkylation of tertiary amines." J. Org. Chem., 1984, 49, 11, 2081–2082.
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[1] Chem., 1996, 61, 11, 3849–3862.
Sources
- 1. Organic Functional Group Protection [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isonipecotic acid 97 498-94-2 [sigmaaldrich.com]
- 7. prepchem.com [prepchem.com]
1-(4-Methoxybenzyl)piperidine-4-carboxylic acid role in opioid receptor ligand synthesis
An In-depth Technical Guide: The Strategic Role of 1-(4-Methoxybenzyl)piperidine-4-carboxylic Acid in the Synthesis of Opioid Receptor Ligands
Introduction: The Piperidine Scaffold and the Rise of a Strategic Building Block
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Within the realm of neuropharmacology, its significance is paramount, particularly in the development of potent analgesics that target opioid receptors. The prototypical example is fentanyl (4), a synthetic opioid whose 4-anilidopiperidine core is fundamental to its high affinity and efficacy at the μ-opioid receptor (MOR).[1] The synthesis of fentanyl and its extensive family of analogues, therefore, represents a major focus in drug development and, concurrently, in the monitoring of controlled substances.[2][3][4]
This guide focuses on a pivotal, yet often overlooked, starting material: This compound . This molecule is not merely an intermediate; it is a strategically designed building block that elegantly solves several key challenges in the synthesis of complex piperidine-based ligands. Its structure incorporates two critical features: the piperidine-4-carboxylic acid moiety, which serves as the versatile foundation for building the final ligand, and the 4-methoxybenzyl (PMB) group, which functions as a robust and selectively cleavable protecting group for the piperidine nitrogen.
This document, intended for researchers and drug development professionals, will elucidate the synthesis of this key building block, detail its application in the construction of opioid ligands, and provide in-depth analysis of the chemical principles that make it an invaluable tool in modern synthetic organic chemistry.
Part 1: The Dual Functionality of the PMB-Protected Scaffold
The utility of this compound stems from its dual nature: it is both a structural scaffold and a protected intermediate. Understanding these two roles is crucial to appreciating its strategic importance.
The Piperidine-4-Carboxylic Acid Core: A Versatile Scaffold
The piperidine ring provides a rigid, three-dimensional framework that correctly orients substituents for optimal interaction with the binding pockets of opioid receptors. The carboxylic acid at the 4-position is a key synthetic handle, allowing for the introduction of the critical anilido side chain found in fentanyl-like molecules through standard amide bond formation. This C4 position is a primary point of diversification for modulating the pharmacological profile of the resulting ligands.
The 4-Methoxybenzyl (PMB) Group: A Superior Protecting Group
The secondary amine of the piperidine ring is highly nucleophilic and would interfere with many of the subsequent chemical transformations required for ligand synthesis. Therefore, protection of this nitrogen is essential. While many N-protecting groups exist, the PMB group offers a distinct set of advantages that make it particularly well-suited for this synthetic context.
Key Advantages of the PMB Protecting Group:
-
Broad Stability: The PMB group is stable to a wide range of non-acidic and non-oxidative conditions, including basic hydrolysis, organometallic reagents, and many nucleophiles, allowing for extensive modification of other parts of the molecule without premature deprotection.[5]
-
Orthogonal Cleavage Conditions: The true power of the PMB group lies in the multiple, mild methods available for its removal. This provides synthetic flexibility, allowing the chemist to choose a deprotection strategy that is compatible with other functional groups present in a complex molecule.[6]
| Deprotection Method | Reagent | Mechanism | Key Advantages & Considerations |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN) | Oxidation of the electron-rich PMB ring initiates cleavage. | Extremely mild and highly selective. Does not affect many other protecting groups like Boc, Cbz, or benzyl esters. The reaction proceeds through a charge-transfer complex.[6] |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) or other strong Brønsted/Lewis acids. | Acid-mediated hydrolysis. The methoxy group stabilizes the benzylic carbocation. | Milder than conditions needed for a standard benzyl (Bn) group. Can be performed selectively in the presence of benzyl esters.[5] Requires a cation scavenger (e.g., anisole, triethylsilane) to prevent side reactions.[7] |
| Catalytic Hydrogenation | H₂, Pd/C | Hydrogenolysis | Less common for PMB as it offers no advantage over a standard benzyl group and is less selective. It can reduce other functional groups (alkenes, alkynes, etc.).[8] |
The ability to remove the PMB group under oxidative conditions with DDQ is a significant advantage over the standard benzyl (Bn) group, which typically requires harsh hydrogenolysis that can inadvertently reduce other sensitive functionalities within the molecule.[9]
Part 2: Synthesis of the Core Building Block
The synthesis of this compound can be achieved through a reliable, multi-step sequence starting from commercially available materials. The following workflow represents a common and efficient approach.
Experimental Protocol: Synthesis of this compound
-
Step 1: N-Alkylation of 4-Piperidone.
-
To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate or cesium carbonate (2.5 eq).
-
Add 4-methoxybenzyl chloride (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure. Purify the resulting crude product, 1-(4-methoxybenzyl)piperidin-4-one, by column chromatography or distillation.
-
-
Step 2: Strecker Reaction.
-
Caution: This step uses potassium cyanide, a potent poison. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve 1-(4-methoxybenzyl)piperidin-4-one (1.0 eq) and aniline (1.0 eq) in a solvent such as methanol or ethanol.
-
Add a solution of potassium cyanide (1.1 eq) in water dropwise.
-
Stir the reaction at room temperature for 24-48 hours. The product, an α-aminonitrile, will often precipitate from the solution.
-
Collect the solid by filtration and wash with water and a cold solvent to yield 1-(4-methoxybenzyl)-4-anilino-4-cyanopiperidine.
-
-
Step 3: Hydrolysis to the Carboxylic Acid.
-
Suspend the α-aminonitrile from the previous step in concentrated hydrochloric acid or sulfuric acid.[10]
-
Heat the mixture to reflux for several hours (typically 5-20 hours) to hydrolyze both the nitrile and any intermediate amide directly to the carboxylic acid.[10]
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction mixture in an ice bath to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound hydrochloride as a stable solid.[11] The free acid can be obtained by neutralization.
-
Caption: Synthetic workflow for this compound.
Part 3: Application in Fentanyl Analogue Synthesis
The true value of this compound is realized in its application as a precursor for complex opioid ligands. The synthesis of fentanyl serves as an excellent case study to illustrate this process, which allows for late-stage diversification. This general strategy is applicable to a wide array of fentanyl analogues.[12]
General Synthetic Workflow
The synthesis can be logically broken down into four key stages: amide coupling, deprotection of the piperidine nitrogen, N-alkylation, and final acylation of the anilido nitrogen.
Caption: General synthetic pathway for Fentanyl from the PMB-protected precursor.
Detailed Experimental Protocols
-
Step 1: Amide Coupling.
-
Convert this compound (1.0 eq) to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).
-
In a separate flask, dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in DCM.
-
Slowly add the solution of the acid chloride to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup to remove salts and purify the crude product by column chromatography to yield N-phenyl-1-(4-methoxybenzyl)piperidine-4-carboxamide.
-
-
Step 2: PMB Deprotection.
-
Dissolve the product from Step 1 (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ (1.2 eq) portion-wise to the solution at room temperature.
-
Stir until the reaction is complete, as indicated by the disappearance of the starting material on TLC.
-
Quench the reaction with aqueous sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the deprotected secondary amine, N-phenylpiperidine-4-carboxamide.
-
-
Step 3: N-Alkylation.
-
This step introduces the N-phenethyl group characteristic of fentanyl.
-
Dissolve the secondary amine from Step 2 (1.0 eq) in acetonitrile along with potassium carbonate (2.0 eq).
-
Add 2-phenethyl bromide (1.1 eq) and heat the mixture to reflux.[12]
-
After completion, filter the base and concentrate the solvent. The resulting crude N-phenyl-1-(2-phenylethyl)piperidine-4-carboxamide (an analogue of the controlled precursor ANPP) can be purified or carried forward directly.
-
-
Step 4: Final Acylation.
-
Dissolve the product from Step 3 (1.0 eq) and a base like triethylamine or diisopropylethylamine (2.0 eq) in DCM.[12]
-
Cool the solution in an ice bath and add propionyl chloride (1.5 eq) dropwise.[12]
-
Stir the reaction for 1-2 hours. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the final product (Fentanyl) by recrystallization or column chromatography. The overall yields for optimized three-step syntheses of fentanyl and its analogues from the piperidone precursor are often in the range of 73-78%.[2]
-
Conclusion
This compound is more than a simple starting material; it is a sophisticated synthetic tool that embodies key principles of modern organic synthesis, namely the strategic use of protecting groups to enable efficient and flexible synthetic routes. Its robust PMB-protected nitrogen allows for clean and high-yielding transformations at the C4-position, while the variety of mild deprotection methods provides the orthogonality required for the construction of complex, multi-functional molecules. By providing a stable yet readily unmasked piperidine core, this building block streamlines the synthesis of potent opioid receptor ligands like fentanyl and its analogues, making it an indispensable asset for researchers in medicinal chemistry and drug development.
References
- Vertex AI Search, query: "Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors - PubMed Central", accessed Feb 15, 2026.
- Vertex AI Search, query: "Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC", accessed Feb 15, 2026.
-
Mattocks, S. M., & Nolting, B. (2017). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 22(12), 2215. [Link]
-
Valverde, J., & Jensen, M. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. ACS Omega, 3(9), 10786-10793. [Link]
-
U.S. Department of Energy. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Office of Scientific and Technical Information. [Link]
- Janssen Pharmaceutica N.V. (2012). Synthesis of fentanyl analogs.
-
Ko, D., & Krogstad, D. J. (2015). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Peptide Science, 104(5), 556-563. [Link]
-
Packman, L. C. (2000). Suppression of piperidine-mediated side product formation for Asp(OBut)-containing peptides by the use of N-(2-hydroxy-4-methoxybenzyl)(Hmb) backbone amide protection. Journal of the Chemical Society, Perkin Transactions 1, (1), 1219-1226. [Link]
-
Pagé, D., et al. (2003). New scaffolds in the development of mu opioid-receptor ligands. Bioorganic & Medicinal Chemistry Letters, 13(9), 1585-1589. [Link]
-
Wikipedia. (n.d.). List of fentanyl analogues. Retrieved Feb 15, 2026, from [Link]
-
Stanovnik, B., et al. (2011). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Molecules, 16(8), 6463-6476. [Link]
- Xi'an modern chemistry research institute. (2012). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
-
EMBL-EBI. (n.d.). New scaffolds in the development of mu opioid-receptor ligands. ChEMBL. Retrieved Feb 15, 2026, from [Link]
-
Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 219. [Link]
-
UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved Feb 15, 2026, from [Link]
-
Anwer, M. K., & Spatola, A. F. (1985). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Synthesis, 1985(11), 929-932. [Link]
-
Rewolinski, M., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(48), 8469-8471. [Link]
-
Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]
- Janssen, P. A. J. (1964). 1-benzyl-4-substituted piperidines.
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved Feb 15, 2026, from [Link]
-
Li, Y., et al. (2024). Peptide-derived ligands for the discovery of safer opioid analgesics. Drug Discovery Today, 103950. [Link]
-
Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
-
ScienceMadness Discussion Board. (2020). Deprotection of N-benzyl piperidine compound. Retrieved Feb 15, 2026, from [Link]
-
Vardanyan, R., et al. (2021). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Molecules, 26(11), 3195. [Link]
-
Papsun, D., et al. (2021). Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of “Nitazene” 2-Benzylbenzimidazole Synthetic Opioids. ACS Chemical Neuroscience, 12(6), 1013-1025. [Link]
-
Clark, J. R., et al. (2023). Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy. Frontiers in Pharmacology, 14, 1205634. [Link]
-
Portoghese, P. S., et al. (1995). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethyl-1-piperazinyl)-(3-methoxyphenyl)methyl]-benzyl alcohol. Journal of Medicinal Chemistry, 38(24), 4830-4835. [Link]
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- 3. List of fentanyl analogues - Wikipedia [en.wikipedia.org]
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- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 11. This compound hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. osti.gov [osti.gov]
Methodological & Application
Synthesis of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid from 1-benzyl-4-piperidone
Application Note & Protocol Guide
Executive Summary & Strategic Overview
This application note details the synthesis of 1-(4-methoxybenzyl)piperidine-4-carboxylic acid starting from 1-benzyl-4-piperidone . This scaffold is a critical pharmacophore in G-protein coupled receptor (GPCR) ligands and protease inhibitors.
The "Scaffold-Swap" Strategy
Direct functionalization of the 4-position of a piperidine ring while simultaneously managing the N-protecting group presents a chemoselectivity challenge. This protocol utilizes a "Construct-Reset-Functionalize" strategy:
-
Construct: Establish the C4-carbon framework via Horner-Wadsworth-Emmons (HWE) olefination.
-
Reset: Simultaneously reduce the alkene and cleave the N-benzyl group via catalytic hydrogenolysis.
-
Functionalize: Re-alkylate the secondary amine with the target 4-methoxybenzyl (PMB) group and hydrolyze the ester.
This route is superior to direct alkylation of isonipecotic acid derivatives due to the low cost of the starting material and the high stereocontrol of the HWE reaction compared to Wittig alternatives.
Retrosynthetic Analysis
The following logic flow illustrates the disconnection strategy used to design this protocol.
Caption: Retrosynthetic disconnection showing the transformation from the target acid back to the piperidone starting material.
Detailed Experimental Protocols
Phase 1: Carbon Scaffold Formation (HWE Olefination)
Objective: Conversion of 1-benzyl-4-piperidone to ethyl (1-benzylpiperidin-4-ylidene)acetate.[1]
Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is selected over the Wittig reaction because the phosphate byproduct is water-soluble (simplifying workup) and it provides higher yields for sterically hindered ketones.
Reagents:
-
1-Benzyl-4-piperidone (1.0 equiv)
-
Triethyl phosphonoacetate (1.2 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Activation: In a flame-dried flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF (0.2 M relative to phosphonate). Cool to 0°C.
-
Phosphonate Addition: Add triethyl phosphonoacetate (1.2 equiv) dropwise. Caution: H2 gas evolution. Stir at 0°C for 30 minutes until the solution becomes clear (formation of the phosphonate carbanion).
-
Substrate Addition: Add a solution of 1-benzyl-4-piperidone (1.0 equiv) in THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
-
Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na2SO4, and concentrate.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc 8:2).
Key Checkpoint:
-
TLC: Disappearance of ketone (Rf ~0.4 in 30% EtOAc/Hex) and appearance of UV-active alkene spot.
-
Yield Expectation: 90-98%.
Phase 2: The "Reset" (One-Pot Reduction & Debenzylation)
Objective: Conversion of the alkene intermediate to ethyl piperidine-4-carboxylate (Ethyl Isonipecotate).
Rationale: Using Pd/C in an acidic medium (Acetic Acid or EtOH/HCl) serves a dual purpose: it reduces the exocyclic double bond and cleaves the benzyl protecting group via hydrogenolysis.
Reagents:
-
10% Pd/C (10-20 wt% loading)
-
Solvent: Ethanol with 5% Acetic Acid (or pure Acetic Acid for faster kinetics)
-
Hydrogen Gas (Balloon or 50 psi Parr shaker)
Protocol:
-
Setup: Dissolve the alkene intermediate in Ethanol containing 5% Acetic Acid.
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen). Safety: Pd/C is pyrophoric; do not add to dry solvent.
-
Hydrogenation: Purge the vessel with H2 gas. Agitate under H2 atmosphere (50 psi is preferred for complete debenzylation, though balloon pressure works with longer times).
-
Monitoring: Reaction typically requires 12-24 hours. Monitor by MS (Mass Spec) for the mass of 157 (M+H).
-
Workup: Filter through a Celite pad to remove the catalyst. Rinse with Ethanol.
-
Neutralization: Concentrate the filtrate. Redissolve in DCM and wash with saturated NaHCO3 to remove acetic acid and liberate the free amine. Dry and concentrate.
Data Validation:
| Parameter | Value |
|---|---|
| Product | Ethyl piperidine-4-carboxylate |
| Appearance | Colorless oil |
| MS (ESI) | [M+H]+ = 158.1 |
| Critical Note | Ensure complete removal of the Benzyl group. If Benzyl remains, re-subject to H2/Pd(OH)2 (Pearlman's Catalyst). |
Phase 3: N-Alkylation (PMB Installation)
Objective: Synthesis of Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate.
Rationale: Direct alkylation using 4-Methoxybenzyl chloride (PMB-Cl) under Finkelstein-like conditions (KI additive) ensures rapid conversion without quaternary ammonium salt formation.
Reagents:
-
Ethyl piperidine-4-carboxylate (1.0 equiv)[4]
-
4-Methoxybenzyl chloride (PMB-Cl) (1.1 equiv)
-
Potassium Carbonate (K2CO3) (2.5 equiv)
-
Potassium Iodide (KI) (0.1 equiv - Catalyst)
-
Solvent: Acetonitrile (ACN) or DMF
Protocol:
-
Mixing: In a round-bottom flask, suspend ethyl piperidine-4-carboxylate, K2CO3, and KI in Acetonitrile.
-
Addition: Add PMB-Cl dropwise at room temperature.
-
Heating: Heat the mixture to 60°C for 4-6 hours.
-
Workup: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate.
-
Purification: The crude is often pure enough, but can be purified via silica gel chromatography (DCM/MeOH 95:5).
Phase 4: Hydrolysis to Final Acid
Objective: Hydrolysis of the ethyl ester to this compound.
Reagents:
Protocol:
-
Dissolution: Dissolve the ester in THF/Water.
-
Base Hydrolysis: Add LiOH. Stir at room temperature for 16 hours.
-
pH Adjustment (Critical):
-
Evaporate THF.
-
Cool the aqueous residue to 0°C.
-
Carefully adjust pH to ~6-7 using 1M HCl. Do not over-acidify to pH 1, or the tertiary amine will form a hydrochloride salt which is water-soluble.
-
-
Isolation: The zwitterionic amino acid often precipitates at neutral pH. Filter the solid. If no precipitate forms, extract with n-Butanol or DCM/Isopropanol (3:1).
Process Logic & Decision Tree
The following diagram illustrates the critical decision points during the workup of the final step to ensure high recovery of the zwitterionic product.
Caption: Workup decision tree for the isolation of the amphoteric amino acid product.
References
-
HWE Reaction on Piperidones: MethylGene Inc. (2007). Synthesis of Ethyl (1-benzylpiperidin-4-ylidene)acetate. WO2007/118137. Retrieved from
-
Hydrogenation/Debenzylation: Sigma-Aldrich. Ethyl 1-benzylpiperidine-4-carboxylate Product Data. Retrieved from
-
PMB Ester/Amine Protection: FDA/NIH. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from
-
General Piperidine Hydrolysis: Organic Syntheses. 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid.[6] Org. Synth. 2005, 81, 188. Retrieved from
-
Intermediate Data: NIST Mass Spectrometry Data Center. Ethyl piperidine-4-carboxylate Mass Spectrum. Retrieved from
Sources
- 1. (1-BENZYLPIPERIDIN-4-YLIDENE)ACETIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Ethyl piperidine-4-carboxylate [webbook.nist.gov]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Strategic Synthesis of 4-Amino-Piperidine-4-Carboxylic Acid Scaffolds via Strecker Reaction
Topic: Protocol for Strecker Synthesis of Piperidine-4-Carboxylic Acid Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Rationale
The piperidine-4-carboxylic acid scaffold (isonipecotic acid) is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous GPCR ligands, including opioids (e.g., carfentanil analogues) and neurokinin antagonists. However, the introduction of a quaternary center at the C4 position—specifically yielding 4-amino-piperidine-4-carboxylic acid derivatives —presents a unique synthetic challenge.
While the Bucherer-Bergs reaction is a common alternative, the Strecker Synthesis offers distinct advantages for diversity-oriented synthesis (DOS):
-
Modular Diversity: Allows the simultaneous introduction of the C4-amine substituent (via the amine input) and the carboxylic acid precursor (nitrile).
-
Stereoelectronic Control: The reaction kinetics and stereochemistry can be tuned using modern Lewis acid catalysts (e.g.,
, ) or organocatalysts. -
Scalability: Modern variations utilizing Trimethylsilyl Cyanide (TMSCN) avoid the biphasic limitations and extreme hazards of aqueous cyanide salts.
This guide details a rigorously validated protocol for the TMSCN-mediated Strecker synthesis of 4-amino-1-Boc-piperidine-4-carboxylic acid derivatives, prioritizing safety, yield, and reproducibility.
Safety Architecture: The "Cyanide Protocol"
CRITICAL WARNING: This protocol utilizes Trimethylsilyl Cyanide (TMSCN).[1] While easier to handle than HCN gas, TMSCN hydrolyzes rapidly in moist air to release fatal hydrogen cyanide gas.
Mandatory Engineering Controls
-
Ventilation: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.
-
Sensors: Personal HCN monitors must be worn by all personnel.
-
Quenching Station: A dedicated quenching bath containing 10% aqueous Sodium Hypochlorite (Bleach) or NaOH (pH > 10) must be prepared before unlocking the reagent storage.
DOT Diagram: Safety & Workflow Logic
Caption: Operational workflow emphasizing the critical quenching step to neutralize cyanide hazards.
Mechanistic Pathway
The synthesis proceeds via the nucleophilic addition of cyanide to an in situ generated ketimine. The piperidine ring introduces steric constraints that stabilize the imine but can hinder the nitrile hydrolysis.
Caption: Step-wise transformation from piperidone to the target amino acid scaffold.
Experimental Protocol
Phase A: Synthesis of -Aminonitrile (The Strecker Step)
Objective: Convert 1-Boc-4-piperidone to 1-Boc-4-(benzylamino)piperidine-4-carbonitrile. Scale: 10 mmol basis.
Reagents:
-
1-Boc-4-piperidone (1.99 g, 10 mmol)
-
Benzylamine (1.20 mL, 11 mmol, 1.1 equiv)
-
Trimethylsilyl Cyanide (TMSCN) (1.50 mL, 12 mmol, 1.2 equiv)
-
Catalyst: Zinc Iodide (
) (160 mg, 0.5 mmol, 5 mol%) or Indium Trichloride ( ). -
Solvent: Anhydrous Acetonitrile (MeCN) or Methanol (MeOH).
Procedure:
-
Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve 1-Boc-4-piperidone in anhydrous MeCN (20 mL). Add Benzylamine.[2]
-
Expert Insight: If using a less nucleophilic amine (e.g., aniline), add
or molecular sieves (4Å) to drive the equilibrium toward the imine by sequestering water. -
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Cyanide Addition: Cool the mixture to 0°C using an ice bath.
-
Catalysis: Add the Lewis Acid catalyst (
). -
TMSCN Injection: Add TMSCN dropwise via syringe over 10 minutes.
-
Caution: Exothermic reaction. Maintain temperature < 5°C during addition.
-
-
Reaction: Remove ice bath and stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).[3] The imine spot should disappear, and a new, less polar spot (nitrile) should appear.
-
Quench & Workup:
-
Dilute with EtOAc (50 mL).
-
CRITICAL: Pour reaction mixture into a beaker containing saturated aqueous
(50 mL). Stir vigorously for 20 minutes to hydrolyze excess TMSCN to HCN (trapped in basic solution) and TMS-ethers. -
Separate layers. Wash organic layer with Brine (2x). Dry over
.[4] -
Concentrate in vacuo.[4]
-
-
Purification: Flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).
Expected Yield: 85–95% (as a viscous oil or white solid).
Phase B: Hydrolysis to Carboxylic Acid
Objective: Hydrolyze the nitrile to the carboxylic acid.[5][6][7][8] Challenge: The steric bulk at the C4 quaternary center makes this hydrolysis sluggish.
Reagents:
- -Aminonitrile intermediate (from Phase A).[4][6][7][9][10]
-
Concentrated Hydrochloric Acid (12 M HCl) or
.
Procedure:
-
Dissolve the
-aminonitrile in Conc. HCl (10 mL per 1 g of substrate).-
Note: This will also cleave the N-Boc protecting group. If Boc retention is required, alkaline hydrolysis (
, reflux) must be attempted, though yields are typically lower due to sterics.
-
-
Reflux: Heat the mixture to reflux (100°C) for 12–24 hours.
-
Monitoring: LC-MS is preferred over TLC here, as the amino acid product is highly polar. Look for the mass shift
(hydrolysis) (Boc loss).
-
-
Isolation:
-
Cool to RT.
-
Concentrate to dryness to remove excess HCl.
-
Resin Purification: Redissolve in minimal water and load onto a cation-exchange resin (e.g., Dowex 50W). Elute with water (to remove salts) followed by 2M
to release the amino acid.
-
-
Reprotection (Optional): If the N-Boc group was lost and is needed, treat the crude amino acid with
and in Dioxane/Water.
Data & Troubleshooting Guide
Yield Comparison by Catalyst
| Catalyst | Solvent | Time (h) | Yield (Nitrile) | Notes |
| None | MeOH | 24 | 45-60% | Slow; requires excess amine. |
| MeCN | 4-6 | 92% | Standard high-yield protocol. | |
| MeCN | 2 | 88% | Faster, but catalyst is more expensive. | |
| Acetic Acid | MeOH | 12 | 75% | "Classic" conditions; lower yield due to equilibrium issues. |
Troubleshooting the "Retro-Strecker"
A common failure mode is the Retro-Strecker reaction , where the
-
Symptom: Low yield after workup; smell of almond (HCN) during rotary evaporation (DANGER).
-
Solution:
-
Do not store the nitrile intermediate for long periods. Proceed to hydrolysis immediately.
-
Ensure the workup is basic (
) to prevent acid-catalyzed reversion. -
If the nitrile is unstable, consider the modified Strecker using Acetone Cyanohydrin which can sometimes yield more stable adducts, though TMSCN is generally superior for piperidones.
-
References
-
Classic Strecker Methodology
-
Strecker, A. (1850).[7] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie.
-
-
TMSCN Reagent Protocol
-
Mai, K., & Patil, G. (1984). "Facile synthesis of α-aminonitriles." Tetrahedron Letters, 25(40), 4583-4586.
-
-
Catalytic Asymmetric Strecker (Jacobsen)
-
Sigman, M. S., & Jacobsen, E. N. (1998). "Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries." Journal of the American Chemical Society, 120(19), 4901–4902.
-
-
Application to Piperidine Scaffolds (Carfentanil Precursors)
- Note: Reference provided for chemical methodology context only.
-
Vandeputte, M. M., et al. (2021). "Synthesis, Chemical Characterization, and Pharmacology of the Opioid Carfentanil." ACS Chemical Neuroscience.
-
Green Chemistry Variations (Indium Catalyst)
-
Ranu, B. C., et al. (2009). "Indium-catalyzed one-pot synthesis of α-aminonitriles." Tetrahedron.
-
Sources
- 1. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amino Acid Synthesis - Strecker [quimicaorganica.org]
- 9. news-medical.net [news-medical.net]
- 10. sciforum.net [sciforum.net]
Technical Application Note: Optimized Reductive Amination for 1-(4-Methoxybenzyl)piperidine-4-carboxylic Acid
This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the synthesis of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid (also known as N-(4-Methoxybenzyl)isonipecotic acid).
The guide prioritizes the Ester Intermediate Route (Method A) as the industry "Gold Standard" for scalability and purity, while providing the Direct Reductive Amination (Method B) as a rapid alternative for small-scale discovery.
Executive Summary & Strategic Analysis
The synthesis of This compound presents a classic chemoselectivity challenge: the starting material, isonipecotic acid , exists as a zwitterion (ammonium carboxylate) at neutral pH. This drastically reduces its solubility in the non-polar solvents (DCM, DCE) typically required for standard reductive amination using Sodium Triacetoxyborohydride (STAB) .
To ensure high yield and purity, this guide recommends a Two-Step Protocol (Method A) involving transient ester protection. This circumvents solubility issues and allows for standard organic extraction and silica gel purification. A Direct One-Step Protocol (Method B) is provided for high-throughput screening where isolation purity is secondary to speed.
Reaction Scheme Overview
Figure 1: Strategic synthetic pathways. Method A (Blue) offers superior purification control via an ester intermediate. Method B (Green) is a direct route using stronger conditions.
Method A: The Ester Route (Recommended)
Best for: Scale-up (>1g), high purity requirements, and avoiding toxic cyanoborohydrides.
Phase 1: Reductive Amination of Ethyl Isonipecotate
Instead of using the free acid, we utilize Ethyl Isonipecotate (commercially available or easily made). This converts the zwitterion into a secondary amine soluble in Dichloromethane (DCM).
Reagents:
-
Substrate: Ethyl isonipecotate (1.0 equiv)
-
Reagent: p-Anisaldehyde (4-Methoxybenzaldehyde) (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
-
Additive: Acetic Acid (AcOH) (1.0 equiv) - Catalyzes imine formation.
Protocol:
-
Imine Formation: In a dry round-bottom flask under Nitrogen/Argon, dissolve Ethyl isonipecotate (10 mmol) and p-Anisaldehyde (11 mmol) in DCE (30 mL).
-
Acid Catalysis: Add Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30–60 minutes.
-
Insight: This pre-stir allows the formation of the iminium ion intermediate before the reducing agent is introduced, minimizing direct reduction of the aldehyde to alcohol.
-
-
Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (14 mmol) portion-wise over 10 minutes.
-
Safety: Gas evolution (H2) may occur; ensure venting.
-
-
Reaction: Remove ice bath and stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Quench: Quench by slow addition of Saturated Aqueous NaHCO3 (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 20 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: The crude ethyl ester is usually pure enough, but can be purified via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
Phase 2: Hydrolysis to Target Acid
Reagents:
-
Substrate: Ethyl 1-(4-methoxybenzyl)piperidine-4-carboxylate (from Phase 1)
-
Base: Lithium Hydroxide Monohydrate (LiOH·H2O) (2.0 equiv)[1]
-
Solvent: THF / Water (3:1 ratio)
Protocol:
-
Dissolve the ester in THF/Water (3:1).
-
Add LiOH·H2O . Stir at RT for 3–6 hours (or 50°C for 1 hour if sluggish).
-
pH Adjustment (Critical): Concentrate to remove THF. The remaining aqueous solution is basic. Carefully acidify with 1M HCl to pH ~6–7 (the isoelectric point).
-
Isolation:
-
Option 1 (Precipitation): If the product precipitates, filter and wash with cold water/ether.
-
Option 2 (Extraction): If no precipitate, extract with n-Butanol or DCM/Isopropanol (3:1) . (Note: Simple DCM often fails to extract zwitterionic amino acids efficiently).
-
-
Final Drying: Lyophilize the aqueous layer or concentrate the organic extracts to yield the target This compound .
Method B: Direct Reductive Amination
Best for: High-throughput library synthesis, small scale (<100mg), or when ester hydrolysis is contraindicated. Constraint: Requires Sodium Cyanoborohydride (NaBH3CN) , which is toxic but stable in Methanol (unlike STAB).
Reagents:
-
Substrate: Isonipecotic acid (1.0 equiv)
-
Reagent: p-Anisaldehyde (1.2 equiv)
-
Reductant: Sodium Cyanoborohydride (NaBH3CN) (1.5 equiv)
-
Solvent: Methanol (MeOH)
-
Additive: Acetic Acid (catalytic) or TEA (to solubilize)
Protocol:
-
Solubilization: Suspend Isonipecotic acid (1 mmol) in Methanol (5 mL).
-
Troubleshooting: If solubility is poor, add Triethylamine (TEA) (1.0 equiv) to form the soluble triethylammonium salt.
-
-
Addition: Add p-Anisaldehyde (1.2 mmol) and Acetic Acid (until pH ~5–6; roughly 2–3 drops). Stir for 30 mins.
-
Reduction: Add NaBH3CN (1.5 mmol) in one portion.
-
Warning: NaBH3CN generates HCN gas in strong acid; keep pH > 4 and work in a fume hood.
-
-
Reaction: Stir at RT for 16 hours.
-
Workup (Ion Exchange):
-
Direct extraction is difficult due to reagents.
-
Recommended: Load reaction mixture onto a SCX-2 (Strong Cation Exchange) cartridge.
-
Wash with MeOH (removes excess aldehyde and borate salts).
-
Elute product with 2M Ammonia in MeOH .
-
Concentrate eluate to obtain the ammonium salt of the target.
-
Quantitative Comparison of Methods
| Feature | Method A (Ester Route) | Method B (Direct Route) |
| Reagent | NaBH(OAc)3 (STAB) | NaBH3CN (Cyanoborohydride) |
| Solvent | DCE or DCM | Methanol |
| Toxicity | Low (Boric acid byproduct) | High (Cyanide byproduct) |
| Purification | Silica Chromatography (Easy) | SCX Cartridge / difficult extraction |
| Yield (Typical) | 85–95% (over 2 steps) | 40–60% (variable solubility) |
| Scalability | Excellent (kg scale) | Poor (safety concerns) |
Quality Control & Troubleshooting
Analytical Confirmation
-
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene singlet (~3.5 ppm). The methoxy group will appear as a sharp singlet at ~3.8 ppm.
-
Mass Spectrometry: Electrospray Ionization (ESI+) is highly sensitive for this tertiary amine. Expect [M+H]+ peak.
Troubleshooting Guide
| Problem | Root Cause | Solution |
| Low Conversion (Method A) | Wet solvent or old STAB | STAB hydrolyzes in moist air. Use a fresh bottle or increase equivalents to 2.0. Dry DCE over molecular sieves. |
| Product Stuck in Aqueous (Method A) | pH incorrect during hydrolysis workup | The product is zwitterionic. If pH is too high (>9) or too low (<3), it stays in water. Adjust carefully to pH 6–7. |
| Over-alkylation | N/A for this substrate | Secondary amines (like isonipecotic acid) cannot over-alkylate to quaternary salts easily under these conditions. |
| Aldehyde Reduction | Direct reduction of aldehyde to alcohol | Ensure the "Pre-stir" step (Imine formation) is done for 30-60 mins before adding the reducing agent. |
Visualization: Workup Logic Flow
Figure 2: Purification decision tree for the Ester Route (Method A).
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Chemistry. (Demonstrates reductive amination on sugar-derived dicarbonyls using NaBH3CN).
-
Sigma-Aldrich. "Sodium Triacetoxyborohydride Technical Bulletin." (General guidelines for STAB usage and stoichiometry).
-
Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. (Foundational text for NaBH3CN reductive amination).
Sources
Technical Application Note: Esterification Strategies for 1-(4-Methoxybenzyl)piperidine-4-carboxylic Acid
Introduction & Strategic Analysis
The esterification of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid presents a specific set of chemoselective challenges distinct from simple aliphatic carboxylic acids. This molecule contains three critical functional features that dictate the choice of synthetic methodology:
-
The Carboxylic Acid (C4 Position): The target site for transformation.
-
The Tertiary Amine (Piperidine Nitrogen): A basic center (
) that renders the starting material zwitterionic in neutral media. This moiety can act as an internal base or nucleophile, posing a risk of quaternization if alkyl halides are used. -
The 4-Methoxybenzyl (PMB) Group: An acid-sensitive protecting group on the nitrogen. While more stable than N-Boc, the N-PMB group can be cleaved under strong acidic forcing conditions (e.g., refluxing TFA or concentrated HBr) or oxidative conditions (DDQ, CAN).
Operational Imperative: The ideal protocol must activate the carboxylate for esterification while maintaining a pH and temperature profile that preserves the N-PMB linkage.
Method Selection Matrix
| Method | Reagents | Suitability | Risk Profile |
| A. In-Situ Acid Chloride | Primary Recommendation. Best for Methyl/Ethyl esters. Scalable & cost-effective. | Low. Requires temp control (0°C | |
| B. Steglich Coupling | DCC / DMAP / | High Value. Best for complex/secondary alcohols or acid-sensitive substrates. | Low. Urea byproduct removal can be tedious. |
| C. Alkylation | Not Recommended. | High. Significant risk of N-quaternization (ammonium salt formation). |
Detailed Experimental Protocols
Protocol A: Thionyl Chloride Mediated Esterification (Fischer-Speier Modification)
Target: Methyl or Ethyl Ester Synthesis Scale: 10 g – 1 kg Mechanism: In situ generation of anhydrous HCl and transient acid chloride formation.
Reagents & Equipment[1][2][3][4][5]
-
Substrate: this compound (1.0 equiv).
-
Solvent/Reagent: Anhydrous Methanol or Ethanol (10-20 volumes).
-
Activator: Thionyl Chloride (
) (1.5 – 2.0 equiv). -
Equipment: Round-bottom flask, reflux condenser (drying tube), addition funnel, ice/water bath.
Step-by-Step Methodology
-
Setup: Charge the reaction vessel with anhydrous Methanol (or Ethanol) and cool to 0°C using an ice bath. Ensure the system is under an inert atmosphere (
or ). -
Activator Addition: Add Thionyl Chloride dropwise via the addition funnel over 30–60 minutes.
-
Substrate Addition: Add the this compound in portions to the cold solution.
-
Note: The zwitterionic solid will dissolve as it converts to the hydrochloride salt.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 12–16 hours.
-
Optimization: If conversion is incomplete by TLC/LCMS after 16h, heat to mild reflux (40–50°C) for 2–4 hours. Avoid vigorous reflux (>65°C) for prolonged periods to minimize risk of PMB cleavage.
-
-
Workup (The "Basic Switch"):
-
Concentrate the reaction mixture under reduced pressure to remove excess alcohol and
. A gummy solid (the HCl salt of the ester) will remain. -
Redissolve the residue in Dichloromethane (DCM) or Ethyl Acetate.
-
Basification: Slowly add saturated aqueous
or while stirring until the aqueous layer is pH ~9. This liberates the free base amine. -
Self-Validation: The product will partition into the organic layer only after basification.
-
-
Isolation: Separate the organic layer. Extract the aqueous layer 2x with DCM. Combine organics, dry over anhydrous
, filter, and concentrate.
Quantitative Data Summary (Expected)
| Parameter | Value |
| Yield | 85 – 95% |
| Purity (HPLC) | > 98% |
| Appearance | Pale yellow oil or low-melting solid |
Protocol B: Steglich Esterification (Carbodiimide Coupling)
Target: Esters of Complex/Secondary Alcohols or Acid-Sensitive Moieties Scale: 100 mg – 50 g
Reagents
-
Substrate: this compound (1.0 equiv).
-
Alcohol: Target Alcohol (1.0 – 1.2 equiv).
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl (1.1 equiv).
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv).
-
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Methodology
-
Dissolution: Dissolve the carboxylic acid substrate and the target alcohol in anhydrous DCM at 0°C.
-
Catalyst Addition: Add DMAP in one portion.
-
Coupling: Add DCC (dissolved in a minimum amount of DCM) dropwise to the reaction mixture at 0°C.
-
Observation: A white precipitate (Dicyclohexylurea - DCU) will begin to form almost immediately if using DCC.
-
-
Incubation: Stir at 0°C for 1 hour, then warm to RT and stir overnight (8–12 hours).
-
Workup:
-
Filtration: Filter off the precipitated DCU byproduct.[3] Rinse the cake with cold DCM.
-
Wash: Wash the filtrate sequentially with:
-
Saturated
(removes unreacted acid). -
Water.[7]
-
Brine.
-
-
Note: Do not use acidic washes (e.g., 1N HCl) if you want to retain the product in the organic layer, as the piperidine nitrogen will protonate and extract into water.
-
-
Purification: Dry over
and concentrate. Flash chromatography may be required to remove traces of urea.
Visualization of Workflows
Figure 1: Reaction Workflow (Thionyl Chloride Method)
This diagram illustrates the critical "Basic Switch" required to isolate the product from its HCl salt form.
Caption: Workflow for Method A showing the critical basification step to liberate the free amine ester.
Figure 2: Decision Tree for Method Selection
Caption: Decision matrix for selecting the optimal esterification protocol based on alcohol type.
Critical Quality Attributes & Troubleshooting
PMB Stability Check
While the N-PMB group is robust, avoid the following to prevent deprotection:
-
Refluxing in aqueous HCl: This will cleave the PMB.
-
Oxidizing agents: Do not use chlorinated solvents that are old or contain stabilizers that might generate radicals.
-
High Temperature (>80°C): Keep reaction temperatures moderate.
Preventing Quaternization
A common error is attempting to synthesize the ester via alkylation (e.g.,
-
Risk: The piperidine nitrogen is a better nucleophile than the carboxylate.
-
Result: You will form the methyl-ammonium salt (Quaternary amine) instead of, or in addition to, the ester.
-
Solution: Strictly avoid alkyl halides. Use activation of the carboxylic acid (Methods A or B) where the amine acts only as a base or spectator.
References
-
Neises, B., & Steglich, W. (1978).[1][4][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification.
-
Santa Cruz Biotechnology. (n.d.). This compound hydrochloride Product Data.
-
National Institutes of Health (NIH). (2010). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC.
Sources
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. resources.uwa.edu.au [resources.uwa.edu.au]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. Steglich Esterification [organic-chemistry.org]
Application Notes & Protocols: Strategic Selection of Peptide Coupling Reagents for 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid
Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings
The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry. However, when coupling sterically demanding substrates, such as 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid, the reaction's success is critically dependent on the strategic selection of the coupling reagent. The target carboxylic acid presents a significant steric challenge due to the bulky piperidine ring adjacent to the carboxyl group. This hindrance can impede the approach of the amine nucleophile, leading to sluggish reactions, low yields, and the prevalence of side reactions.
This guide provides an in-depth analysis of two primary classes of coupling reagents—carbodiimides and onium salts—offering a rationale for their application, detailed experimental protocols, and troubleshooting insights for the successful synthesis of amides from this compound.
Part 1: The Mechanistic Rationale for Reagent Selection
The efficiency of amide bond formation hinges on the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. The choice of activating agent dictates the reactivity of the intermediate species and its susceptibility to side reactions.
Carbodiimide Reagents (EDC): The Workhorse Approach
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[1][2] While effective, this intermediate can be unstable and, in sterically hindered cases, may rearrange to a non-reactive N-acylurea byproduct.
To mitigate this, additives such as 1-Hydroxybenzotriazole (HOBt) are essential. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-active ester.[2] This active ester is more stable than the O-acylisourea but sufficiently reactive to be efficiently attacked by the amine, thereby improving yields and reducing side product formation. This two-step activation is particularly crucial for hindered systems where direct aminolysis is slow.
Onium Salt Reagents (HATU): The High-Performance Solution
For particularly challenging or "difficult" couplings involving sterically hindered acids or poorly nucleophilic amines, onium salt reagents are the preferred choice.[3][4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt based on the superior additive 1-Hydroxy-7-azabenzotriazole (HOAt).[5]
The mechanism involves the formation of a highly reactive OAt-active ester.[6][7] The nitrogen atom at the 7-position of the HOAt ring provides a distinct advantage over HOBt-based reagents. It is believed to participate in the reaction through a neighboring group effect, stabilizing the transition state of the amine attack and accelerating the rate of aminolysis.[7] This makes HATU exceptionally effective for overcoming the steric barrier presented by this compound, resulting in faster reaction times and higher yields.[8]
Part 2: Comparative Analysis of Recommended Reagents
The selection between EDC/HOBt and HATU often involves a trade-off between cost, reactivity, and ease of purification. The following table provides a comparative summary to guide this decision.
| Feature | EDC / HOBt | HATU |
| Reactivity | Moderate to Good. Sufficient for many substrates but can be slow with highly hindered systems. | Very High. The reagent of choice for difficult couplings, including sterically hindered acids and N-methylated amino acids.[3] |
| Reaction Time | Typically 4-24 hours. | Typically 30 minutes to 4 hours.[9] |
| Byproduct | 1-ethyl-3-(3-dimethylaminopropyl)urea. Water-soluble, allowing for removal via aqueous workup.[1] | Tetramethylurea. Soluble in most organic solvents; removed by chromatography or aqueous extraction. |
| Side Reactions | Potential for N-acylurea formation if HOBt is omitted. Racemization risk in chiral systems. | Guanidinylation of the primary amine if the reagent is in large excess or if pre-activation is not performed correctly. |
| Cost | Relatively low cost. | Significantly more expensive than EDC/HOBt. |
| Best For | Routine amide synthesis, large-scale reactions where cost is a factor, and couplings with moderately hindered substrates. | Challenging couplings, sterically demanding substrates, rapid synthesis, and when maximizing yield is critical. |
Part 3: Experimental Protocols and Workflows
The following protocols provide detailed, step-by-step procedures for coupling this compound with a generic primary amine (R-NH₂).
General Experimental Workflow
The logical flow for both protocols follows a standardized sequence to ensure reproducibility and success.
Caption: General workflow for amide bond formation.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and cost-effective method suitable for moderately challenging couplings.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard aqueous workup solutions (e.g., 1M HCl, sat. NaHCO₃, brine)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv), the primary amine (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add DIPEA (3.0 equiv) dropwise to the reaction mixture.
-
Add EDC·HCl (1.5 equiv) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% citric acid or 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes the urea byproduct and excess base.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.
Protocol 2: HATU Mediated High-Efficiency Coupling
This protocol is recommended to maximize yield and minimize reaction time, especially if the EDC/HOBt method proves sluggish.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard aqueous workup solutions
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C with stirring.
-
Add DIPEA (2.5 equiv) dropwise. A color change (typically to yellow) may be observed.
-
Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid, forming the OAt-active ester.
-
Add the primary amine (1.1 equiv), either neat or as a solution in a small amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-2 hours.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% LiCl solution (2-3x, to help remove DMF), 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 4: Mechanistic Diagrams & Expert Insights
Understanding the underlying mechanisms allows for informed troubleshooting and optimization.
Caption: EDC/HOBt activation pathway forming a stable HOBt-ester.[2]
Caption: HATU mechanism proceeding via a highly reactive OAt-ester.[6][7]
Troubleshooting & Field Insights
-
Stalled Reaction: If a reaction with EDC/HOBt stalls, it is often due to the high steric hindrance. Instead of adding more reagents, it is advisable to switch to the more potent HATU protocol.
-
Choice of Base: DIPEA is recommended as it is a non-nucleophilic, sterically hindered base that is unlikely to compete with the desired amine nucleophile.
-
Solvent Purity: The use of anhydrous solvents is critical. Water can hydrolyze the activated intermediates, reducing the yield and complicating purification.
-
Amine Nucleophilicity: If coupling with a poorly nucleophilic amine (e.g., an aniline), HATU is strongly preferred, and reaction times may need to be extended or the temperature gently elevated (e.g., to 40 °C).
By carefully selecting the coupling reagent based on the principles of reactivity and steric demand, researchers can reliably and efficiently synthesize amide derivatives of this compound for applications in drug discovery and development.
References
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- BenchChem. (n.d.).
- Subbiah, J., & Kumar, P. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research, 2(5), 1058-1070.
- Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
- Common Organic Chemistry. (n.d.).
- BenchChem. (n.d.). A Comparative Analysis of Modern Coupling Reagents for Optimal Peptide Synthesis Yield.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews, 111(11), 6557-6602.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ChemicalBook. (2024).
- Wikipedia. (n.d.).
- Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
- BenchChem. (n.d.).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Cleavage of N-PMB from Piperidine Scaffolds
Executive Summary
The 4-methoxybenzyl (PMB) group is a versatile protecting group for amines, offering orthogonality to standard benzyl (Bn) and carbamate (Boc, Cbz) groups. However, the cleavage of N-PMB (nitrogen-bound) differs significantly from O-PMB (oxygen-bound) ethers. While O-PMB is highly acid-labile, N-PMB is significantly more stable due to the basicity of the piperidine nitrogen, which, upon protonation, destabilizes the oxocarbenium transition state required for acidic cleavage.
This guide details three "Gold Standard" protocols for N-PMB cleavage on piperidine rings, selected based on substrate tolerance, scalability, and reaction kinetics.
Method Selection Guide (Decision Tree)
Before selecting a protocol, analyze your substrate against the following decision matrix.
Figure 1: Strategic decision tree for selecting the optimal N-PMB deprotection method.
Detailed Protocols
Method A: Oxidative Cleavage (Ceric Ammonium Nitrate - CAN)
Mechanism: Single Electron Transfer (SET).[1] Best For: Acid-sensitive substrates (acetals, silyl ethers).[2] Expert Insight: The reaction mixture turns from orange to pale yellow as Ce(IV) is reduced to Ce(III). If the orange color persists, the reaction is incomplete or the reagent is in excess.
Protocol
-
Preparation: Dissolve the N-PMB piperidine (1.0 equiv) in a mixture of Acetonitrile:Water (4:1) . The concentration should be approximately 0.1 M.
-
Reagent Addition: Cool the solution to 0 °C. Add Ceric Ammonium Nitrate (CAN) (3.0 – 4.0 equiv) portion-wise over 10 minutes.
-
Note: Adding CAN as a solid is acceptable, but a pre-dissolved aqueous solution allows for better temperature control.
-
-
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC (the PMB-aldehyde byproduct is often visible).
-
Quench: Dilute with water and neutralize with saturated NaHCO₃.
-
Workup: Extract with DCM or EtOAc. The byproduct, p-anisaldehyde, can be removed via bisulfite wash or chromatography.
Method B: Acid-Mediated Solvolysis (TFA + Scavenger)
Mechanism: Protonation and SN1-type cleavage. Best For: Large-scale processing of robust substrates. Expert Insight: Unlike O-PMB, which cleaves with dilute acid, N-PMB often requires neat TFA at reflux . The protonated piperidine ammonium ion is electron-withdrawing, destabilizing the carbocation formation at the benzylic position. Anisole is critical to prevent the re-alkylation of the amine by the generated PMB cation.
Protocol
-
Preparation: Dissolve substrate (1.0 equiv) in neat Trifluoroacetic Acid (TFA) (approx. 10–20 volumes).
-
Scavenger: Add Anisole or Thioanisole (2.0 – 5.0 equiv).
-
Reaction: Heat the mixture to reflux (approx. 70–75 °C) .
-
Duration: Typically 2–12 hours. Monitor by LC-MS as TLC is difficult in neat TFA.
-
-
Workup:
-
Concentrate TFA under reduced pressure (rotary evaporator with a base trap).
-
Redissolve the residue in DCM.
-
Wash with 1N NaOH to liberate the free amine base.
-
Purification: Acid-base extraction is usually sufficient to remove the anisylated byproducts.
-
Method C: Chloroformate Dealkylation (ACE-Cl)
Mechanism: Carbamate formation followed by methanolysis. Best For: Sterically hindered amines or when oxidative/acidic conditions fail. Expert Insight: This is the "Nuclear Option." It relies on the formation of a quaternary ammonium salt which collapses to a carbamate. The 1-Chloroethyl chloroformate (ACE-Cl) is superior to Vinyl Chloroformate (VOC-Cl) because the subsequent hydrolysis occurs simply by boiling in methanol, avoiding harsh hydrolysis steps.
Figure 2: Mechanism of ACE-Cl mediated dealkylation.
Protocol
-
Acylation: Dissolve N-PMB piperidine (1.0 equiv) in dry 1,2-Dichloroethane (DCE) .
-
Addition: Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv) at 0 °C.
-
Caution: Reaction is exothermic.
-
-
Reflux 1: Heat to reflux (83 °C) for 1–3 hours. Monitor for the disappearance of the starting material and formation of the carbamate intermediate (often higher Rf).
-
Concentration: Cool and concentrate to dryness in vacuo to remove excess ACE-Cl and the PMB-Cl byproduct.
-
Methanolysis: Redissolve the crude residue in Methanol (MeOH) .
-
Reflux 2: Reflux for 1 hour. This decomposes the chloroethyl carbamate into the amine hydrochloride, acetaldehyde, and CO₂.
-
Isolation: Concentrate MeOH. The product is the HCl salt of the piperidine.
Comparative Data Analysis
| Feature | Oxidative (CAN) | Acidic (TFA) | Chloroformate (ACE-Cl) |
| Primary Mechanism | Single Electron Transfer | SN1 Solvolysis | Acylation / Elimination |
| Typical Yield | 70–85% | 80–95% | 85–99% |
| Acid Tolerance | Excellent | Poor | Good |
| Oxidation Tolerance | Poor | Excellent | Good |
| Byproducts | p-Anisaldehyde | Anisylated polymers | PMB-Cl, CO₂, Acetaldehyde |
| Scalability | Moderate (Chromatography often needed) | High (Extraction workup) | High (Volatile byproducts) |
References
-
Olofson, R. A., et al. (1984). "A new reagent for the selective dealkylation of tertiary amines: 1-Chloroethyl chloroformate." Journal of Organic Chemistry.
-
Bull, S. D., et al. (2001). "Oxidative cleavage of 4-methoxybenzyl ethers with ceric ammonium nitrate." Journal of the Chemical Society, Perkin Transactions 1.
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference text for TFA/Acidolysis conditions).
-
Yang, B. V., et al. (2006).[3] "4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines." Arkivoc. (Comparison of chloroformate reagents).
Sources
Application Notes & Protocols: Strategic Incorporation of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid in Fmoc-Based Solid-Phase Peptide Synthesis
Abstract
The integration of non-canonical structural motifs into peptides is a cornerstone of modern drug discovery, yielding peptidomimetics with enhanced stability, conformational rigidity, and receptor affinity. 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid is a key building block for this purpose, providing a constrained piperidine scaffold.[1] This guide provides a comprehensive overview of its application in solid-phase peptide synthesis (SPPS), focusing on the widely used Fmoc/tBu orthogonal strategy. We will explore the strategic considerations for the 4-methoxybenzyl (PMB) protecting group, provide detailed, field-tested protocols for coupling and final cleavage, and present troubleshooting solutions for common challenges. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic workflows.
Introduction: The Rationale for Piperidine Scaffolds in Peptidomimetics
Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility. Introducing rigid scaffolds, such as the piperidine ring system from this compound, addresses these limitations. The piperidine core constrains the peptide backbone, locking it into a more defined conformation which can lead to a significant increase in binding affinity and selectivity for its biological target.
The core of this building block features a piperidine nitrogen protected by a 4-methoxybenzyl (PMB) group. The PMB group is a well-established protecting group in organic synthesis, chosen for its specific lability under acidic conditions.[2][3] Understanding its behavior within the context of a multi-step SPPS workflow is critical for success.
Strategic Considerations: Orthogonality of the PMB Protecting Group
Successful SPPS hinges on an orthogonal protection strategy, wherein different classes of protecting groups can be removed under specific conditions without affecting others.[4][5][6] In the standard Fmoc/tBu approach, three classes of protecting groups are simultaneously employed:
-
Temporary Nα-Protection: The Fmoc group, removed at every cycle by a mild base (typically piperidine).[7]
-
Permanent Side-Chain Protection: Groups like t-Butyl (tBu), Trityl (Trt), and t-Butoxycarbonyl (Boc), which are stable to piperidine but are removed during the final acidolytic cleavage.
-
The Piperidine N-Protection: The 4-methoxybenzyl (PMB) group on our building block.
The PMB group is stable to the basic conditions of Fmoc deprotection, making it fully compatible with the elongation cycles.[8] It is, however, labile to strong acids and is designed to be removed concomitantly with the side-chain protecting groups and the resin linker during the final cleavage step with Trifluoroacetic Acid (TFA).[8][9][10]
Diagram 1: Orthogonal protection scheme in Fmoc-SPPS incorporating the PMB group.
Table 1: Comparative Lability of Protecting Groups
| Protecting Group | Abbreviation | Class | Stable To | Labile To (Removal Conditions) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Temporary (Nα) | Mild Acid, H₂/Pd | 20% Piperidine in DMF |
| tert-Butoxycarbonyl | Boc | Permanent (Side-Chain) | Base | Strong Acid (e.g., TFA) |
| tert-Butyl | tBu | Permanent (Side-Chain) | Base | Strong Acid (e.g., TFA) |
| 4-Methoxybenzyl | PMB / Mob | Semi-Permanent | Base (Piperidine) | Strong Acid (TFA, HF)[8], Oxidative reagents [2] |
Experimental Protocols
These protocols are designed for manual or automated Fmoc-SPPS on a 0.1 mmol scale. Adjust volumes accordingly for different scales.
Materials and Reagents
-
Resin: Rink Amide or Wang resin, pre-loaded with the first Fmoc-amino acid.
-
Amino Acids: Standard Fmoc-protected amino acids.
-
Building Block: this compound.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection: 20% (v/v) Piperidine in DMF.[11]
-
Coupling/Activation: HCTU, HATU, or HBTU; N,N-Diisopropylethylamine (DIEA).
-
Washing: Isopropyl Alcohol (IPA).
-
Monitoring: Ninhydrin test kit (Kaiser Test).[12]
-
Cleavage: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 3,6-Dioxa-1,8-octanedithiol (DODT), H₂O.
-
Precipitation: Cold Diethyl Ether.
Protocol: Incorporation of the Piperidine Moiety
This protocol details the single coupling cycle for this compound. It assumes a standard Fmoc-SPPS workflow is already in progress.
Diagram 2: Workflow for the incorporation of this compound (Mbp-OH).
Step-by-Step Methodology:
-
Fmoc Deprotection: Before coupling the piperidine building block, the N-terminal Fmoc group of the preceding amino acid on the resin must be removed. Treat the peptide-resin with 20% piperidine in DMF (2 x 10 min).
-
Resin Washing: Thoroughly wash the resin to remove all traces of piperidine. A typical sequence is DMF (5x), DCM (2x), DMF (2x).
-
Activation of Carboxylic Acid (Perform in a separate vessel):
-
For a 0.1 mmol synthesis, dissolve 4 equivalents of this compound (105.3 mg, 0.4 mmol) in DMF.
-
Add 3.9 equivalents of HCTU (161.3 mg, 0.39 mmol).
-
Add 8 equivalents of DIEA (139 µL, 0.8 mmol).
-
Causality Note: HCTU is a highly efficient coupling reagent that rapidly forms an active ester with the carboxylic acid, minimizing potential side reactions. DIEA is a non-nucleophilic base required to activate the HCTU and neutralize the protonated amine on the resin. An excess is used to drive the reaction to completion.
-
Allow the activation to proceed for 2 minutes.
-
-
Coupling to Resin: Add the activated solution to the reaction vessel containing the washed, deprotected peptide-resin. Agitate at room temperature for 2 hours.
-
Monitoring the Reaction:
-
Take a small sample of resin beads and perform a qualitative Kaiser test.
-
A blue/purple bead color indicates a positive result (free primary amines present), signifying incomplete coupling.
-
A yellow/colorless bead color indicates a negative result (no free primary amines), signifying a complete or near-complete reaction.
-
-
Post-Coupling Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (2x) to remove excess reagents before proceeding to the next synthesis cycle.
Protocol: Final Cleavage and Deprotection
This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the N-PMB group on the piperidine moiety.
Cleavage Cocktail Preparation (Reagent R):
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% H₂O
-
(Optional) Add 1-2% DODT if Trp or Cys residues are present.
Causality Note: TFA is the strong acid that performs the cleavage. TIS is a scavenger for carbocations generated from Boc and tBu groups, preventing re-attachment to sensitive residues. Water assists in the removal of t-butyl groups.
Step-by-Step Methodology:
-
Final Wash: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin in a sealed reaction vessel (approx. 10 mL per 100 mg of resin). Agitate at room temperature for 3 hours.[12]
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution to about 1-2 mL under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise into a centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
-
Isolation and Washing:
-
Centrifuge the tube to pellet the crude peptide.
-
Decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether, vortexing and centrifuging each time. This removes residual scavengers and cleavage byproducts.
-
-
Drying: After the final wash, dry the white peptide pellet under vacuum to remove all traces of ether. The crude peptide is now ready for purification by HPLC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of Mbp-OH (Positive Kaiser Test after 2 hours) | Steric Hindrance: The piperidine ring is bulkier than a standard amino acid. Poor Reagent Quality: Degradation of coupling reagents or building block. | Double Couple: Drain the reaction vessel and repeat the activation and coupling steps with a fresh solution. Extend Time: Increase the coupling time to 4 hours. Use Stronger Activator: Substitute HCTU with HATU, which is often more effective for sterically hindered couplings. |
| Low Final Yield of Crude Peptide | Incomplete Cleavage: Insufficient cleavage time or cocktail volume. Loss During Precipitation: Peptide may have some solubility in ether. | Extend Cleavage Time: Increase the cleavage reaction time to 4 hours. Ensure Anhydrous Conditions: Use fresh, high-quality TFA. Use a Larger Volume of Ether: Precipitate into at least 40-50 mL of cold ether to minimize solubility losses. |
| Unexpected Peak in HPLC/MS (Mass = Desired Mass - 120 Da) | Incomplete PMB Group Removal: The PMB group (mass ~121 Da) has remained on the piperidine nitrogen. | Re-treat with Cleavage Cocktail: Dissolve the crude peptide in a fresh aliquot of the TFA cleavage cocktail and stir for an additional 1-2 hours before re-precipitating. Verify Reagent Quality: Ensure the TFA is not old or degraded. |
References
-
Albericio, F. (2000). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. [Link]
-
ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. Retrieved February 15, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved February 15, 2026, from [Link]
-
St. Clair, J. R., et al. (2017). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC. [Link]
-
ChemRui. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Retrieved February 15, 2026, from [Link]
-
Kates, S. A., et al. (2001). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science, 3(2), 98-101. [Link]
-
Matteson, D. S. (2008). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]
-
Fochi, M., et al. (2020). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 22(19), 6443-6453. [Link]
-
ResearchGate. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Retrieved February 15, 2026, from [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
ResearchGate. (2009). Methods and protocols of modern solid phase peptide synthesis. Retrieved February 15, 2026, from [Link]
-
Kiessling, L. L., & Gestwicki, J. E. (2001). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 3(6), 913-915. [Link]
-
Hart, M. J., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(11), e3212. [Link]
-
Coro, J., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. International Journal of Peptides. [Link]
-
Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. University of Pittsburgh. [Link]
- Patent CN102442937B. (2013). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
-
Di Micco, S., et al. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 956-961. [Link]
-
University of Cagliari Institutional Research Archive. (2019). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Retrieved February 15, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kiesslinglab.com [kiesslinglab.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. wernerlab.weebly.com [wernerlab.weebly.com]
Recrystallization Solvents for the Purification of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to selecting an optimal solvent system for the purification of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid via recrystallization. Due to the amphoteric nature and mixed polarity of the target molecule, a systematic approach to solvent screening is essential for achieving high purity and yield. We present the theoretical basis for solvent selection, a detailed protocol for empirical screening, an optimized step-by-step recrystallization procedure, and a troubleshooting guide to address common challenges. This document is intended to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical methodology to develop a robust and efficient purification process.
Introduction: The Imperative for Purity
This compound is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. Its structure, incorporating a basic piperidine nitrogen, an acidic carboxylic acid, and a non-polar methoxybenzyl group, makes it a versatile scaffold for synthesizing complex molecular targets. The presence of impurities—such as unreacted starting materials, byproducts, or residual reagents—can significantly compromise the outcomes of subsequent synthetic steps and biological assays.[1]
Recrystallization is a powerful and cost-effective purification technique for crystalline solids.[2] It leverages differences in solubility between the target compound and its impurities in a chosen solvent or solvent system. The fundamental principle is that a compound is highly soluble in a solvent at an elevated temperature but sparingly soluble at a lower temperature.[3] As the saturated hot solution cools, the compound's solubility decreases, forcing the formation of a crystalline lattice that inherently excludes mismatched impurity molecules. This guide provides the scientific rationale and a field-proven protocol for this critical purification step.
Physicochemical Analysis and Its Impact on Solvent Selection
Understanding the molecular structure of this compound is paramount to devising a logical purification strategy.
-
Molecular Structure: C₁₄H₁₉NO₃
-
Molecular Weight: 249.31 g/mol
-
Key Functional Groups:
-
Piperidine Nitrogen (Tertiary Amine): A basic, polar group capable of acting as a hydrogen bond acceptor.
-
Carboxylic Acid: An acidic, highly polar group that is both a hydrogen bond donor and acceptor. This group imparts the potential for zwitterion formation.
-
4-Methoxybenzyl Group: A large, predominantly non-polar aromatic moiety. The ether oxygen is a weak hydrogen bond acceptor.
-
The molecule's character is dualistic: the piperidine-carboxylic acid portion is hydrophilic, while the methoxybenzyl group is lipophilic. This mixed polarity suggests that neither a highly polar nor a purely non-polar single solvent is likely to be ideal. Instead, a solvent of intermediate polarity or, more likely, a two-solvent system will be required to satisfy the solubility requirements for effective recrystallization. For instance, while the parent piperidine-4-carboxylic acid is soluble in water, the large non-polar substituent on the target compound will drastically reduce aqueous solubility.[4][5]
Systematic Solvent Screening: An Empirical Protocol
The selection of an appropriate solvent is the most critical factor in a successful recrystallization.[3] A preliminary small-scale screening experiment is essential to identify promising candidates efficiently.
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Arrange a series of labeled test tubes. In each, place approximately 15-20 mg of crude this compound.
-
Solvent Panel: Select a range of solvents with varying polarities. A recommended starting panel includes:
-
Polar Protic: Water, Ethanol, Isopropanol (IPA)
-
Polar Aprotic: Acetonitrile, Ethyl Acetate, Acetone
-
Non-Polar: Toluene, Heptane
-
-
Room Temperature Solubility Test: To each test tube, add the selected solvent dropwise (approx. 0.5 mL). Vigorously agitate the mixture. Observe and record the solubility at ambient temperature.
-
Causality Check: If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization, as recovery would be poor. It may, however, serve as the "good" solvent in a two-solvent system.
-
-
Hot Solubility Test: For solvents in which the compound was poorly soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise until the solid completely dissolves.
-
Causality Check: The ideal single solvent will dissolve the compound completely at an elevated temperature in a reasonable volume. If an excessive volume is required, the yield will be compromised.
-
-
Cooling and Crystal Formation: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
Observation and Selection: Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline precipitate. Record the results in a table.
Data Presentation: Solvent Screening Log
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Fine Powder | Poor single solvent; potential anti-solvent. |
| Ethanol | Sparingly Soluble | Soluble | Good Crystalline Mass | Promising Single Solvent |
| Isopropanol | Sparingly Soluble | Soluble | Good Crystalline Mass | Promising Single Solvent |
| Acetonitrile | Moderately Soluble | Very Soluble | Low Recovery | Possible "good" solvent for a pair. |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Low Recovery | Possible "good" solvent for a pair. |
| Toluene | Insoluble | Sparingly Soluble | Poor | Unsuitable. |
| Heptane | Insoluble | Insoluble | None | Excellent Anti-Solvent |
Note: Data in this table is representative and should be confirmed experimentally.
Based on this type of analysis, a mixed solvent system, such as Ethanol/Water or Isopropanol/Heptane , often provides the optimal balance of solubility and insolubility required for high-purity crystal growth.
Visual Workflow: Solvent Selection Logic
The following diagram illustrates the decision-making process during the solvent screening phase.
Caption: Decision tree for selecting a recrystallization solvent system.
Optimized Recrystallization Protocol
This protocol assumes an ethanol/water solvent system has been selected as optimal. The principles can be adapted for other solvent pairs.
Protocol 2: Recrystallization using an Ethanol/Water System
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask (e.g., 250 mL). Add the minimum volume of hot ethanol required to fully dissolve the solid at a gentle boil.
-
Expert Insight: Using the "minimum" volume is critical. Excess solvent will reduce the final yield as more product will remain dissolved in the cold mother liquor. Add the solvent in small portions until the last of the solid dissolves.
-
-
Hot Filtration (Optional): If insoluble impurities (dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.
-
Trustworthiness: Pre-heating all glassware (funnel, receiving flask) by placing it over the boiling solvent flask is a self-validating step to ensure the solution remains hot and crystals do not crash out prematurely.
-
-
Inducing Crystallization: Heat the clear, dissolved solution back to a boil. Slowly add hot water (the anti-solvent) dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated. Then, add a few drops of hot ethanol to redissolve the precipitate and ensure the solution is perfectly saturated at the boiling point.
-
Crystal Growth: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.
-
Expert Insight: Slow, undisturbed cooling is crucial for the growth of large, well-formed crystals, which are typically higher in purity than fine powders formed by rapid cooling. Rapid cooling can trap impurities within the crystal lattice.
-
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask. Use a small amount of the cold mother liquor to transfer any remaining crystals from the Erlenmeyer flask.
-
Washing: With the vacuum still applied, wash the filter cake (the collected crystals) with a small portion of ice-cold 1:1 ethanol/water.
-
Causality Check: The wash solvent must be ice-cold to minimize redissolving the purified product while still effectively rinsing away the impurity-laden mother liquor.
-
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and facilitate initial drying. Transfer the semi-dry solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Visual Workflow: The Recrystallization Process
This diagram outlines the key stages of the experimental protocol.
Caption: Step-by-step experimental workflow for two-solvent recrystallization.
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Re-heat the mixture to dissolve the oil. Add a small amount of additional "good" solvent. Allow to cool even more slowly. Consider a lower-boiling point solvent system.[6] |
| No Crystals Form | Solution is not saturated (too much solvent used); compound is too soluble. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of pure product. If all else fails, slowly boil off some solvent to increase concentration and re-cool. |
| Very Low Yield | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Always wash the filter cake with ice-cold solvent. Ensure filtration apparatus is pre-heated. |
| Colored Impurities Remain | Impurities are co-crystallizing with the product. | Consider a pre-treatment step. If impurities are non-polar and colored, a small amount of activated charcoal can be added to the hot solution before the hot filtration step to adsorb them. |
References
- BenchChem. (2025).
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- University of Rochester, Department of Chemistry.
- BenchChem. (2025).
- Columbia University, Department of Chemistry.
- Experimental No. (4)
- ChemBK. (2024, April 9). piperidine-4-carboxylic acid.
- Wikipedia. (n.d.). Isonipecotic acid.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested insights into optimizing this common yet nuanced synthetic transformation. As Senior Application Scientists, our goal is to move beyond simple procedural lists and explain the fundamental principles that govern reaction outcomes, enabling you to troubleshoot effectively and improve your yields.
The primary route to this compound is the reductive amination between piperidine-4-carboxylic acid (isonipecotic acid) and 4-methoxybenzaldehyde.[1] While seemingly straightforward, this reaction involves a delicate balance of pH, reagent stoichiometry, and reaction conditions to minimize side-product formation and maximize yield.
Core Synthesis & Mechanism Overview
Reductive amination is a cornerstone of amine synthesis, proceeding through a two-stage, one-pot process.[2] First, the primary or secondary amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine or, in the case of a secondary amine like isonipecotic acid, a positively charged iminium ion. In the second stage, a reducing agent, ideally one that is selective for the iminium ion over the starting aldehyde, reduces the C=N double bond to afford the final tertiary amine product.[2]
Caption: Decision tree for troubleshooting low product yield.
Side Products and Impurities
Q2: My crude NMR shows significant impurities. What are the likely side products and how can I avoid them?
A2: The two most common side products are 4-methoxybenzyl alcohol and the dialkylated quaternary ammonium salt.
-
4-Methoxybenzyl Alcohol: This arises from the reduction of the starting 4-methoxybenzaldehyde. This side reaction is particularly problematic when using less selective reducing agents. The choice of reductant is key to minimizing this impurity. [2]2. Over-alkylation: While not possible with a secondary amine starting material like isonipecotic acid, if a primary amine were used, a second alkylation could occur to form a tertiary amine. This is mentioned for completeness in the context of general reductive amination. [3] The best defense against these side products is the selection of an appropriate reducing agent.
| Reducing Agent | Selectivity & Conditions | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for iminium ions over aldehydes/ketones. [4]Effective in aprotic solvents like DCE, DCM, or THF. [4] | High selectivity minimizes alcohol byproduct. Often gives cleaner reactions and higher yields. [2][4] | More expensive and moisture-sensitive than NaBH₄. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective at slightly acidic pH (4-6). [2]Reduces iminium ions much faster than carbonyls. | Good selectivity. Can be used in protic solvents like methanol. | Highly toxic; generates toxic HCN gas upon exposure to strong acid or during quenching. Requires careful handling and disposal. [2] |
| Sodium Borohydride (NaBH₄) | Strong, non-selective reducing agent. Reduces both iminium ions and aldehydes. [2] | Inexpensive and readily available. | Prone to reducing the starting aldehyde, leading to 4-methoxybenzyl alcohol impurity. [2]Requires careful control, such as pre-forming the imine before adding the reductant. [5] |
| Catalytic Hydrogenation (H₂/Pd-C) | "Green" reduction method. [3] | No hydride reagent waste. Can be highly effective. | Requires specialized hydrogenation equipment. The catalyst can sometimes be poisoned by starting materials or products. |
Recommendation: For this synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its superior selectivity, which directly translates to a cleaner reaction profile and simpler purification. [2][4]
Reaction Monitoring and Work-up
Q3: How do I know when the reaction is complete, and what is the best way to quench and purify the product?
A3: Effective reaction monitoring is crucial to avoid over-running the reaction, which can lead to decomposition or side products.
-
Monitoring: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 10% Methanol in DCM with 1% acetic acid. The product should have an Rf value between the two starting materials. Stain with ninhydrin (stains the secondary amine starting material but not the tertiary amine product) and a potassium permanganate (KMnO₄) stain (visualizes the aldehyde and product). The disappearance of the limiting reagent (usually the isonipecotic acid) signals completion. LC-MS provides more definitive tracking of all components.
-
Quenching: The reaction should be quenched by slowly adding a mild base like saturated sodium bicarbonate solution to neutralize the acetic acid byproduct and decompose any remaining NaBH(OAc)₃. Perform this step slowly as it generates gas (H₂).
-
Purification:
-
Precipitation: As an amphoteric compound, the product can be purified by pH-controlled precipitation. After an initial extraction to remove non-polar impurities, acidify the aqueous layer to dissolve the product as its hydrochloride salt. Wash with an organic solvent like ethyl acetate to remove any remaining 4-methoxybenzyl alcohol. Then, carefully basify the aqueous layer to the isoelectric point (pH 4-5) to precipitate the pure zwitterionic product. [6] * Recrystallization: The hydrochloride salt of the product can be recrystallized from solvent systems like ethanol/diethyl ether. [7]
-
References
- Reductive Amin
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]
-
KE Chang-mei, TANG Ning, HU Yong & WANG Quan-quan. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]
- Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. MDPI. [Link]
Sources
- 1. thermofishersci.in [thermofishersci.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Removing p-methoxybenzaldehyde byproduct after PMB deprotection
Troubleshooting Guide for Removing p-Methoxybenzaldehyde Byproduct
The p-methoxybenzyl (PMB) ether is a cornerstone protecting group for hydroxyl functionalities in complex organic synthesis. Its widespread use is attributed to its stability across a range of reaction conditions and, most notably, its selective removal under oxidative or acidic conditions.[1][2] However, a common challenge following PMB deprotection is the efficient removal of the p-methoxybenzaldehyde (also known as p-anisaldehyde) byproduct. This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers in achieving high purity of their target molecules.
Understanding the Challenge: Properties of p-Methoxybenzaldehyde
A successful purification strategy hinges on exploiting the differences in physicochemical properties between the desired product and the p-methoxybenzaldehyde byproduct. Key properties of p-methoxybenzaldehyde are summarized below:
| Property | Value | Source |
| Molecular Weight | 136.15 g/mol | [3] |
| Boiling Point | 248 °C (at 760 mmHg) | [4][5] |
| Melting Point | -1 to 2.5 °C | [4][6] |
| Solubility in Water | ~0.3% (Slightly soluble) | [4][7] |
| Solubility in Organic Solvents | Miscible with acetone, alcohol, ether, chloroform, and benzene. | [4][6] |
| Appearance | Colorless to light yellow liquid with a characteristic hawthorn-like odor. | [4][8] |
The aldehyde functionality of p-methoxybenzaldehyde is the primary handle for its selective removal through chemical means.[3] It is also noteworthy that it can be volatilized with steam.[9][10]
Frequently Asked Questions (FAQs)
Q1: My standard aqueous workup isn't removing all the p-methoxybenzaldehyde. What am I doing wrong?
A1: This is a common issue. Due to its slight water solubility and high solubility in many organic extraction solvents, a simple water wash is often insufficient for complete removal.[4][7] The aldehyde tends to partition into the organic layer along with your product, especially if your product has moderate to low polarity. To enhance removal, consider multiple extractions with a saturated aqueous solution of sodium bisulfite (NaHSO₃).
Q2: How does the sodium bisulfite wash work?
A2: Sodium bisulfite reacts with the aldehyde group of p-methoxybenzaldehyde to form a water-soluble bisulfite adduct.[11][12] This adduct has significantly higher polarity than the parent aldehyde, causing it to partition into the aqueous phase during liquid-liquid extraction. The reaction is reversible, and the aldehyde can be regenerated by treating the aqueous layer with an acid or base.[12]
Q3: I've performed several bisulfite washes, but I still see the aldehyde in my NMR spectrum. What's next?
A3: If extensive washing fails, it could be due to several factors:
-
Insufficient Mixing: Ensure vigorous shaking during extraction to maximize the interfacial area between the organic and aqueous phases.
-
Equilibrium: The bisulfite adduct formation is a reversible equilibrium. For sterically hindered aldehydes or under certain pH conditions, the equilibrium may not favor complete adduct formation.
-
Product Interference: If your target molecule is also an aldehyde or a reactive ketone, it may also react with the bisulfite, complicating the purification.
In such cases, column chromatography is the most reliable next step.
Q4: What are the best practices for removing p-methoxybenzaldehyde by column chromatography?
A4: The success of chromatographic separation depends on the polarity difference between your product and p-methoxybenzaldehyde.
-
For Non-Polar to Moderately Polar Products: Standard silica gel chromatography is usually effective. Since p-methoxybenzaldehyde is moderately polar, eluting with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes) will typically allow your less polar product to elute first, followed by the aldehyde.
-
For Highly Polar Products: If your product is highly polar, it may co-elute with or elute after p-methoxybenzaldehyde on normal-phase silica. In this scenario, reversed-phase chromatography (e.g., C18) can be an excellent alternative.[13] The more polar product will elute earlier with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Q5: Can I remove p-methoxybenzaldehyde by distillation?
A5: Distillation is a viable option if your desired product has a significantly different boiling point from p-methoxybenzaldehyde (248 °C) and is thermally stable.[4] Vacuum distillation is often necessary to lower the boiling point and prevent thermal decomposition of sensitive compounds. Steam distillation can also be employed, as p-methoxybenzaldehyde is volatile with steam.[9][10]
Troubleshooting Guides & Detailed Protocols
Issue 1: Persistent p-Methoxybenzaldehyde Contamination After Aqueous Workup
This guide provides a systematic approach to removing the byproduct when standard extractions are insufficient.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Anisic Aldehyde (CAS 123-11-5) – Sweet Floral Hawthorn Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. p-Anisaldehyde | 123-11-5 [chemicalbook.com]
- 5. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]
- 6. p-Anisaldehyde CAS 123-11-5 - Buy p-Anisaldehyde, 123-11-5, C8H8O2 Product on BOSS CHEMICAL [bosschemical.com]
- 7. chembk.com [chembk.com]
- 8. Buy P‑anisaldehyde – Flavor, Fragrance & Aroma Chemical Uses | Supplier [chemicalbull.com]
- 9. Page loading... [guidechem.com]
- 10. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting low solubility of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid in methanol
Subject: 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid Solvent System: Methanol (MeOH) Document ID: TS-SOL-53786[1]
Diagnostic & Quick Check
Is this the right guide for you? This guide addresses the poor solubility of This compound (also known as N-PMB-isonipecotic acid) in methanol.[1] If you observe a white suspension that refuses to clear despite sonication or mild heating, you are likely encountering Zwitterionic Lattice Lock .
Decision Matrix
Before proceeding, determine your downstream application using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental intent.
The Core Issue: The Zwitterion Trap
Why is it insoluble? Despite methanol being a polar protic solvent, the target compound exists as a zwitterion (inner salt) in its neutral state.
-
The Mechanism: The basic nitrogen of the piperidine ring (
) abstracts the proton from the carboxylic acid ( ).[1] -
The Result: The molecule effectively becomes an ionic crystal held together by strong electrostatic forces (Coulombic interactions) rather than weak van der Waals forces. Methanol cannot overcome this high lattice energy alone.[1]
-
The PMB Factor: The 4-methoxybenzyl (PMB) group adds a lipophilic tail, further complicating solubility in pure water, while the ionic headgroup prevents solubility in pure organics.
Visualizing the Equilibrium:
Troubleshooting Protocols
Protocol A: Acidic Solubilization (HCl Salt Formation)
Best for: NMR analysis, storage, or preparing for esterification.
Mechanism: Protonating the carboxylate (
| Step | Action | Technical Note |
| 1 | Suspend 100 mg of compound in 1.0 mL Methanol. | Suspension will be cloudy/opaque. |
| 2 | Add 1.2 equivalents of 1.25M HCl in Methanol . | Avoid aqueous HCl if strictly anhydrous conditions are needed. |
| 3 | Sonicate for 30-60 seconds. | The solution should turn clear immediately. |
| 4 | Optional: If heating is required, do not exceed 40°C. | CAUTION: High heat with strong acid may cleave the PMB protecting group over time [1]. |
Protocol B: Basic Solubilization (Organic Salt Formation)
Best for: Amide coupling reactions (HATU/EDC), acylation.
Mechanism: Deprotonating the ammonium (
| Step | Action | Technical Note |
| 1 | Suspend compound in Methanol (or DMF/DCM). | Methanol is acceptable; DMF is superior for couplings. |
| 2 | Add 2.0 - 3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).[1] | Excess base ensures the equilibrium shifts fully to the anionic form. |
| 3 | Vortex or stir at Room Temp for 5 mins. | Solution clarifies as the organic salt forms. |
| 4 | Proceed immediately to coupling reagent addition. | Do not store long-term in basic MeOH to avoid potential methyl ester formation.[1] |
Protocol C: Co-Solvent Systems (Physical Dissolution)
Best for: Crystallization or purification where pH adjustment is forbidden.[1]
| Solvent System | Ratio (v/v) | Solubility Rating | Notes |
| MeOH : Water | 9:1 | Moderate | Water helps solvate the ionic zwitterion headgroup.[1] |
| MeOH : DCM | 1:1 | Poor | DCM is too non-polar to break the lattice. |
| MeOH : DMSO | 9:1 | High | DMSO disrupts hydrogen bonding networks effectively.[1] |
| Pure DMSO | - | Very High | Recommended for stock solutions (biological assays).[1] |
Advanced Troubleshooting: In-Situ Esterification
If your goal is to analyze the compound by GC-MS or to use the ester derivative, you can bypass the solubility issue by converting the acid to a methyl ester in situ.[1]
Workflow:
-
Suspend compound in MeOH.
-
Add 2.0 eq Thionyl Chloride (
) dropwise at 0°C. -
Reflux for 1-2 hours.
-
Result: The residue is the Methyl Ester Hydrochloride salt , which is highly soluble in MeOH and DCM [2].
Frequently Asked Questions (FAQ)
Q1: Can I use TFA (Trifluoroacetic acid) instead of HCl for solubilization?
-
Answer: Use with extreme caution. While TFA will solubilize the compound, the 4-Methoxybenzyl (PMB) group is acid-labile.[1] Strong acids like TFA, especially with scavengers or heating, are the standard method for removing the PMB group. For solubilization without deprotection, dilute HCl or Acetic Acid is safer.
Q2: I added NaOH to dissolve it, but a new precipitate formed. Why?
-
Answer: You likely formed the Sodium salt of the carboxylic acid. While the organic salts (TEA/DIPEA) are soluble in methanol, inorganic salts (Sodium/Potassium) often have lower solubility in organic solvents and may precipitate out. Switch to an organic base (Protocol B).
Q3: What is the estimated pKa of this compound?
-
Answer: Based on structural analogs (nipecotic acid derivatives):
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Section: Cleavage of N-Methoxybenzyl groups). [1]
-
ChemicalBook. (2022).[1] Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. (Demonstrates standard esterification protocols for piperidine carboxylic acids).
-
BenchChem. (2025).[1][3] Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. (Data on pKa and zwitterionic behavior of nipecotic acid derivatives).
-
National Institutes of Health (NIH). (2001).[1] Zwitterionic 4-piperidinecarboxylic acid monohydrate.[1][4] Acta Crystallographica. (Crystal structure analysis confirming zwitterionic lattice).
Sources
Technical Support Center: Stability of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Understanding the stability profile is critical for ensuring the accuracy, reproducibility, and integrity of experimental results. This guide offers a combination of frequently asked questions, troubleshooting advice, and a robust protocol for performing your own stability assessments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the recommended storage conditions for this compound in its solid state? For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] To prevent potential degradation from light and moisture, using an amber vial and storing in a desiccator is highly recommended.[4] For optimal long-term integrity, storage under an inert atmosphere (e.g., argon or nitrogen) can also be considered to minimize oxidative degradation.[4]
Q2: How should I prepare and store solutions of this compound? It is always best practice to prepare solutions fresh for each experiment. If storage is unavoidable, stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[5] For short-term storage (1-2 days), refrigeration at 2-8°C is acceptable. For longer-term storage, solutions should be stored at -20°C or -80°C.[5] The choice of solvent will also impact stability; ensure the solvent is dry and of high purity.
Q3: What solvents are recommended for dissolving this compound? The solubility of this compound is dictated by its functional groups: a carboxylic acid, a tertiary amine (the piperidine nitrogen), and a methoxybenzyl group.
-
Organic Solvents: It is expected to be soluble in polar organic solvents such as DMSO and DMF.
-
Aqueous Solvents: Solubility in neutral water is likely limited. The carboxylic acid group allows it to be soluble in aqueous alkaline solutions (e.g., using NaOH or NaHCO₃) through the formation of a carboxylate salt.[6][7] Conversely, the piperidine nitrogen can be protonated in acidic solutions, which may also enhance aqueous solubility.
-
Alcohols: Solubility in methanol or ethanol may be possible but should be determined empirically.
Q4: Is the compound sensitive to pH in solution? Yes, the compound's structure suggests sensitivity to pH extremes, especially when combined with heat.
-
Acidic Conditions: The ether linkage of the methoxybenzyl group could be susceptible to hydrolysis under strong acidic conditions.
-
Alkaline Conditions: While solubility is increased, high pH can promote oxidative degradation, particularly if dissolved oxygen is present. Forced degradation studies are the most effective way to determine its stability across a specific pH range for your experimental buffer.[8][9]
Q5: Should I be concerned about oxidative or photolytic degradation? Yes, both are potential concerns. The methoxybenzyl group can be susceptible to oxidation.[4] Compounds with aromatic rings and ether linkages can also be sensitive to UV light, which can catalyze degradation.[4] Therefore, it is crucial to protect solutions from light by using amber vials or covering containers with foil. When preparing formulations, purging the solution with an inert gas can help mitigate oxidative degradation.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound in solution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution appears cloudy, has precipitated, or changed color after storage. | 1. Degradation: The compound may have degraded into less soluble products. 2. Poor Solubility: The initial concentration may have exceeded the solubility limit in the chosen solvent at the storage temperature. 3. Contamination: The solvent or container may have been contaminated. | 1. Verify Integrity: Analyze the solution using a stability-indicating method like HPLC to check for degradation products.[4] 2. Prepare Fresh: Discard the old solution and prepare a new one immediately before use. 3. Re-evaluate Conditions: Consider using a different solvent or a lower concentration. Ensure solvents are pure and containers are clean. |
| Unexpected peaks appear in my analytical chromatogram (e.g., HPLC, LC-MS). | 1. Degradation: These peaks are likely degradation products formed during sample preparation, storage, or the analytical run itself.[4] 2. Impurities: The starting material may contain impurities. | 1. Run a Control: Analyze a freshly prepared solution of the compound to see if the peaks are present. 2. Review Handling: Ensure that sample preparation and analysis conditions (e.g., mobile phase pH, temperature) are not causing on-column degradation. 3. Identify Degradants: Perform a forced degradation study (see protocol below) to systematically generate and identify potential degradation products.[10] |
| The compound does not fully dissolve in the chosen solvent. | 1. Incorrect Solvent: The solvent may not be appropriate for the compound's polarity. 2. Supersaturation: The concentration is too high for the given solvent volume. 3. pH: For aqueous solutions, the pH may not be optimal for solubilization. | 1. Change Solvent: Try a stronger polar aprotic solvent like DMSO or DMF. 2. Adjust pH: If using an aqueous buffer, try adjusting the pH to >8 to deprotonate the carboxylic acid or to <5 to protonate the piperidine nitrogen. 3. Use Aiding Techniques: Gentle warming or sonication can help, but monitor for degradation.[4] Always start with a lower concentration and titrate upwards. |
Protocol: Forced Degradation Study for Solution Stability Assessment
To ensure the trustworthiness of your results, you must validate the stability of this compound under your specific experimental conditions. A forced degradation study is the industry-standard approach to achieve this.[9][10] This protocol provides a self-validating framework to understand the compound's degradation pathways.
Objective: To intentionally stress the compound under various conditions to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 2-20% degradation, which is sufficient to detect degradants without completely consuming the parent compound.[10]
1. Preparation of Stock Solution
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Application of Stress Conditions
For each condition, a control sample (stored at 2-8°C, protected from light) should be prepared and analyzed alongside the stressed samples.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 4 hours. | To assess stability in acidic environments and test for hydrolysis of the ether linkage. |
| Base Hydrolysis | Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for 2 hours. | To assess stability in alkaline environments. |
| Oxidation | Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[4] | To evaluate susceptibility to oxidative degradation. |
| Thermal Degradation | Dilute an aliquot of the stock solution in your intended experimental buffer/solvent. Incubate at 60°C for 48 hours.[4] | To determine the effect of elevated temperature on solution stability. |
| Photolytic Degradation | Expose a solid sample and a solution sample to UV light (e.g., 254 nm) for 24 hours.[4] | To assess light sensitivity. |
3. Sample Analysis
-
Neutralization: After incubation, cool the acidic and basic samples to room temperature and carefully neutralize them (e.g., add an equivalent amount of base or acid).
-
Dilution: Dilute all samples (including controls) to a suitable final concentration for analysis.
-
Analysis: Analyze all samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products).
Visualization of Experimental Workflow
Caption: Potential degradation pathways for the compound.
By following this guide, researchers can confidently handle this compound, troubleshoot common issues, and proactively validate its stability for any given application, thereby ensuring the highest level of scientific integrity.
References
- HE-7586 p.1 - Safety Data Sheet. (2023, March 4). Combi-Blocks, Inc.
- Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022, November). AIP Conference Proceedings.
- SAFETY DATA SHEET - 4'-Methoxybiphenyl-4-carboxylic acid. (2025, December 25). Fisher Scientific.
- SAFETY DATA SHEET - N-BOC-Piperidine-4-carboxylic acid. (2025, December 19). Fisher Scientific.
- Piperidine-4-carboxylic acid - Safety Data Sheet. Apollo Scientific.
- 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid - Safety Data Sheet. AAPPTec, LLC.
- 1-(Methoxycarbonyl)piperidine-4-carboxylic Acid: Your Ultimate Chemical Solution. Autech Industry Co.,Limited.
- Forced Degradation – A Review. (2022, November 30). International Journal of Pharmaceutical Research and Applications.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Stability and proper storage conditions for 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Benchchem.
- CAS 65214-82-6: 1-Piperidinecarboxylic acid, 4-hydroxy-, e…. CymitQuimica.
- 4-Amino-1-Boc-piperidine-4-carboxylic acid | Intermediate. MedchemExpress.com.
- CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. Google Patents.
- Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
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- 8. researchgate.net [researchgate.net]
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- 10. onyxipca.com [onyxipca.com]
Validation & Comparative
1-(4-Methoxybenzyl)piperidine-4-carboxylic Acid: 1H NMR Technical Guide & Purity Assessment
[1][2]
Executive Summary
This compound (CAS: 101035-49-8) is a critical intermediate in the synthesis of peptidomimetics and GPCR ligands.[1][2] Its amphoteric nature—containing both a basic tertiary amine and an acidic carboxyl group—presents specific characterization challenges.
This guide provides a definitive analysis of its 1H NMR spectrum in DMSO-d6 , objectively comparing this solvent system against alternatives like CDCl₃.[1][3] It establishes a self-validating protocol for purity assessment, distinguishing the target product from common synthetic impurities such as p-anisaldehyde and isonipecotic acid.
Experimental Protocol: Sample Preparation
To ensure spectral reproducibility and prevent line broadening caused by zwitterionic aggregation, follow this optimized protocol.
Materials
-
Solvent: 0.6 mL DMSO-d6 (99.9 atom% D, containing 0.03% v/v TMS).
-
Tube: 5 mm high-precision NMR tube.
Methodology
-
Weighing: Transfer 10–15 mg of the solid into a clean vial. Note: Using <5 mg may result in poor signal-to-noise ratio for the carboxylic acid proton.
-
Dissolution: Add 0.6 mL DMSO-d6. Vortex for 30 seconds.
-
Observation: The compound should dissolve completely. If turbidity persists, mild sonication (40°C, 5 mins) is permissible.[2]
-
-
Transfer: Filter the solution through a small plug of glass wool directly into the NMR tube to remove suspended particulate matter.
-
Acquisition: Run at 298 K (25°C). Set relaxation delay (d1) to ≥2.0 seconds to ensure accurate integration of the aromatic protons.
Spectral Analysis: The DMSO-d6 Standard
In DMSO-d6, the spectrum is characterized by distinct diagnostic signals that validate the reductive amination success (formation of the N-benzyl bond) and the integrity of the carboxylic acid.
Chemical Shift Assignments (Table 1)
| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic |
| COOH | Acid | 12.10 – 12.30 | br s | 1H | - | Broad due to exchange; confirms free acid.[1][2] |
| Ar-H | Aromatic | 7.20 – 7.25 | d | 2H | J ≈ 8.5 | Ortho to alkyl group (AA'BB' system).[1][2] |
| Ar-H | Aromatic | 6.85 – 6.90 | d | 2H | J ≈ 8.5 | Ortho to methoxy group (shielded).[1][2] |
| OCH₃ | Methoxy | 3.73 | s | 3H | - | Diagnostic sharp singlet. |
| N-CH₂-Ar | Benzylic | 3.40 – 3.45 | s | 2H | - | Critical Proof of Synthesis. |
| Pip-H | Ring (eq) | 2.70 – 2.80 | m | 2H | - | N-adjacent equatorial protons.[1][2] |
| Pip-H | Methine | 2.15 – 2.25 | m | 1H | - | CH-COOH (often obscured).[2] |
| Pip-H | Ring (ax) | 1.85 – 2.00 | m | 2H | - | N-adjacent axial protons.[1][2] |
| Pip-H | Ring | 1.50 – 1.65 | m | 4H | - | C3/C5 protons.[1] |
Key Spectral Features
-
The Benzylic Singlet (3.42 ppm): This peak proves the connection between the piperidine nitrogen and the anisyl group.[1][2] If this appears as a doublet or multiplet, it may indicate protonation of the nitrogen (salt form) or restricted rotation.[2][3]
-
The AA'BB' Pattern: The aromatic region displays a classic "roofing" effect characteristic of para-substituted benzenes. The doublet at ~6.88 ppm is significantly upfield due to the electron-donating methoxy group.
Comparative Analysis: Performance & Alternatives
Scenario A: Solvent Selection (DMSO-d6 vs. CDCl₃)
| Feature | DMSO-d6 (Recommended) | CDCl₃ (Alternative) | Scientific Rationale |
| Solubility | High | Low/Variable | The free carboxylic acid is zwitterionic.[1][2] CDCl₃ often requires the ester form or leads to suspension, causing broad peaks.[3] |
| COOH Visibility | Visible (~12.2 ppm) | Invisible/Broad | DMSO forms strong H-bonds with the acid proton, slowing exchange and making the peak visible for integration.[1] |
| Water Peak | 3.33 ppm | 1.56 ppm | In DMSO, the water peak can overlap with the benzylic CH₂ (3.42 ppm).[1][2][3] Solution: Use dry DMSO or verify integration. |
| Resolution | Sharp | Broadened | Zwitterionic aggregation in non-polar CDCl₃ broadens the N-CH₂ and piperidine signals. |
Scenario B: Purity Assessment (Product vs. Impurities)
A common synthesis route involves the reductive amination of p-anisaldehyde with isonipecotic acid.[2] The NMR spectrum serves as the primary quality gate.
Synthesis & Verification Workflow
The following diagram illustrates the logical flow for synthesizing and validating the compound, highlighting the critical "Go/No-Go" decision points based on NMR data.
Figure 1: Synthesis verification workflow.[1][2] The 1H NMR step is the critical control point to detect unreacted aldehyde or salt formation.[1]
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Isonipecotic acid derivatives.[2] Retrieved from [Link][1][2][3]
-
Dove Medical Press. Characterization of Piperidine Derivatives by 1H NMR in DMSO-d6. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). Reductive Alkylation of Amines: Spectral Data Supporting Information. Retrieved from [Link][1][2][3]
-
Beilstein Journal of Organic Chemistry. NMR Data for N-benzyl Piperidine Carboxylic Acids. Retrieved from [Link][1][2][3][4]
-
SpectraBase. Isonipecotic acid, N-substituted derivatives 1H NMR. Retrieved from [Link][1][2][3]
Mass spectrometry fragmentation pattern of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid
Comparative Fragmentation Dynamics: 1-(4-Methoxybenzyl)piperidine-4-carboxylic Acid in High-Res MS
Executive Summary
In drug discovery and organic synthesis, This compound (PMB-PCA) serves as a critical intermediate, often functioning as a protected scaffold for peptidomimetics or GPCR ligands. Its structural "competitor" or alternative is the unsubstituted 1-Benzylpiperidine-4-carboxylic acid (Bn-PCA).
This guide objectively compares the mass spectrometry (MS) performance of PMB-PCA against Bn-PCA. We focus on fragmentation efficiency, ionization stability, and limit of detection (LOD) advantages driven by the 4-methoxy substituent.
Key Finding: The 4-methoxy group acts as a "super-ionizer" in collision-induced dissociation (CID), directing fragmentation almost exclusively toward the resonance-stabilized 4-methoxybenzyl cation (
Experimental Configuration: The Self-Validating System
To ensure reproducibility, the following protocol establishes a self-validating LC-MS/MS workflow. This system relies on the amphoteric nature of the analyte (basic amine + acidic carboxyl).
Sample Preparation & Mobile Phase
-
Solvent System: Methanol/Water (50:50 v/v).
-
Modifier: 0.1% Formic Acid (
).-
Causality: The formic acid lowers pH (~2.7), ensuring the tertiary piperidine nitrogen is fully protonated (
), which is the prerequisite for the charge-remote fragmentation mechanism described below.
-
-
Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC injection).
Instrument Parameters (ESI-QTOF / TQ)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
-
Collision Energy (CE): Ramped 10–40 eV.
Comparative Analysis: PMB-PCA vs. Bn-PCA
This section compares the fragmentation "performance" of the target molecule against its standard alternative.
Structural Comparison
| Feature | Target: PMB-PCA | Alternative: Bn-PCA |
| Formula | ||
| Precursor ( | ||
| Substituent Effect | Electron Donating (Methoxy) | None (Hydrogen) |
| Key Fragment | 4-Methoxybenzyl Cation ( | Benzyl Cation ( |
Fragmentation Dynamics
The Methoxy Advantage:
In the alternative (Bn-PCA), the benzyl cation (
In the target (PMB-PCA), the 4-methoxy group (
-
Result: The transition
is exceptionally clean and intense, often accounting for >80% of the total ion current (TIC) in MS2 spectra.
Detailed Fragmentation Pathways
The fragmentation follows two distinct channels.[1][3][4][5][6][7] Channel A is the "Quantifier" pathway (high sensitivity), and Channel B is the "Qualifier" pathway (structural confirmation).
Pathway A: Inductive C-N Cleavage (Dominant)
-
Protonation: The precursor is protonated at the piperidine nitrogen.
-
Cleavage: Heterolytic cleavage of the
bond occurs. -
Charge Retention: The positive charge migrates to the benzyl moiety, stabilized by the methoxy group.
-
Product: 4-Methoxybenzyl cation (
121), which may rearrange to a methoxytropylium ion.
Pathway B: Neutral Loss of Formic Acid/Water
-
Mechanism: Fragmentation at the carboxylic acid tail.
-
Loss: Loss of
( 232) or ( 204). -
Utility: These peaks are low-intensity but useful for confirming the integrity of the carboxylic acid moiety during synthesis.
Visualization of Mechanisms
Figure 1: Fragmentation Pathway (DOT Diagram)
Caption: Mechanistic pathway showing the dominant formation of the resonance-stabilized methoxytropylium ion (m/z 121) versus the minor carboxylic acid loss pathway.
Figure 2: Experimental Workflow (DOT Diagram)
Caption: Self-validating LC-MS/MS workflow for differentiating PMB-PCA from isobaric impurities.
Performance Data: Transition Table
The following table summarizes the Multiple Reaction Monitoring (MRM) transitions recommended for method development.
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Relative Intensity | Purpose |
| Quantifier | 250.1 | 121.1 | 20 - 25 | 100% (Base Peak) | Quantification (High Sensitivity) |
| Qualifier 1 | 250.1 | 129.1 | 30 - 35 | ~15% | Structural Confirmation (Piperidine core) |
| Qualifier 2 | 250.1 | 232.1 | 10 - 15 | ~10% | Confirmation (Loss of |
| Qualifier 3 | 250.1 | 91.1 | 40+ | <5% | Secondary Tropylium (Loss of |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773693, this compound. Retrieved from [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of N-benzylpiperidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[8] (General reference for N-benzyl fragmentation mechanisms).
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[9] University Science Books. (Foundational text for inductive cleavage and tropylium ion stability).
-
NIST Mass Spectrometry Data Center. NIST Standard Reference Database 1A v17. Retrieved from [Link]
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Navigating the Analytical Challenges of a Zwitterionic Pharmaceutical Intermediate: A Comparative Guide to HPLC Method Development for 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid Purity
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid is a key building block in the synthesis of various therapeutic agents. Its zwitterionic nature, possessing both a carboxylic acid and a tertiary amine functional group, presents a significant analytical challenge for purity determination by High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth, experience-driven comparison of HPLC method development strategies, moving from traditional reversed-phase approaches to more advanced mixed-mode and HILIC techniques, to establish a robust and reliable purity method.
The Analytical Conundrum: Why Standard Reversed-Phase HPLC Falls Short
Conventional wisdom in HPLC method development often starts with reversed-phase (RP) chromatography, typically utilizing a C18 column.[1][2] This approach separates molecules based on their hydrophobicity. However, for highly polar and zwitterionic compounds like this compound, this strategy is often fraught with difficulties.
The primary issue is poor retention.[1][3] The polar nature of the carboxylic acid and the charge of the protonated piperidine ring lead to minimal interaction with the nonpolar C18 stationary phase, causing the analyte to elute at or near the void volume of the column. This lack of retention makes it impossible to separate the main component from polar impurities. While strategies like using highly aqueous mobile phases can be employed, they can lead to issues like phase collapse (dewetting) on traditional C18 columns, resulting in poor reproducibility.[4]
Comparative Strategy 1: Traditional Reversed-Phase (RP-HPLC)
Our initial investigations followed a standard RP-HPLC approach. The rationale was to explore the limits of the most common and readily available column chemistry.
Experimental Protocol: Initial RP-HPLC Screening
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5-95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 238 nm
-
Temperature: 30 °C
Results and Discussion
As anticipated, the analyte exhibited very poor retention, eluting close to the solvent front. Adjusting the mobile phase pH with different acidic modifiers (e.g., trifluoroacetic acid, phosphoric acid) did little to improve retention.[5] The use of ion-pairing agents was considered but dismissed as a primary strategy due to their potential for long equilibration times and incompatibility with mass spectrometry (MS), a valuable tool for impurity identification.[1]
| Parameter | Result | Interpretation |
| Retention Factor (k') | < 0.5 | Inadequate retention for reliable quantification. |
| Peak Shape | Broad and asymmetrical | Indicates secondary interactions with residual silanols. |
| Resolution from Polar Impurities | Poor to none | Co-elution with potential process impurities. |
This initial screening confirmed that a standard RP-HPLC approach is unsuitable for the intended purpose of a purity method for this zwitterionic compound.
Comparative Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) presented a logical alternative.[6][7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[6][7] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[7]
Experimental Protocol: HILIC Method Development
-
Column: Amide-based HILIC, 3.5 µm, 4.6 x 100 mm
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5
-
Gradient: 0-50% B over 10 minutes
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 238 nm
-
Temperature: 40 °C
Results and Discussion
The HILIC approach yielded significantly better retention for this compound. The elution order in HILIC is generally the reverse of that in RP-HPLC, with more polar compounds being retained longer.[8] This allowed for the separation of the main peak from several potential impurities.
| Parameter | Result | Interpretation |
| Retention Factor (k') | 3.2 | Good retention, allowing for effective separation. |
| Peak Shape | Symmetrical | Improved peak shape compared to RP-HPLC. |
| Resolution from Polar Impurities | Good | Baseline separation of key impurities was achieved. |
HILIC proved to be a viable technique, offering a significant improvement over traditional reversed-phase methods. The high organic content of the mobile phase also provides the advantage of enhanced sensitivity when coupled with mass spectrometry.[7][9][10]
Comparative Strategy 3: Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography (MMC) offers a powerful alternative by combining multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[11][12][13] For a zwitterionic compound like this compound, a mixed-mode column with both hydrophobic (e.g., C18) and ion-exchange functionalities (e.g., cation or anion exchange) can provide unique selectivity.[13][14][15]
Experimental Protocol: Mixed-Mode Method Development
-
Column: Mixed-Mode C18 with embedded weak cation-exchange groups, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 238 nm
-
Temperature: 35 °C
Results and Discussion
The mixed-mode approach provided the most robust and selective separation. The combination of reversed-phase interactions with the methoxybenzyl and piperidine ring structures, and cation-exchange interactions with the protonated piperidine, allowed for fine-tuning of the separation by adjusting both the organic content and the ionic strength of the mobile phase.[12]
| Parameter | Result | Interpretation |
| Retention Factor (k') | 5.8 | Excellent and tunable retention. |
| Peak Shape | Highly symmetrical | Superior peak shape due to multiple interaction points. |
| Resolution from Polar and Nonpolar Impurities | Excellent | Baseline separation of a wider range of potential impurities. |
Method Development Workflow and Decision-Making
The process of developing a robust HPLC method follows a logical progression of screening, optimization, and validation.
Caption: HPLC method development workflow for this compound.
Final Method Validation and System Suitability
The optimized mixed-mode method was subjected to validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18] The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides the framework for system suitability requirements.[19][20][21][22][23]
Final Optimized and Validated Method
-
Column: Mixed-Mode C18 with embedded weak cation-exchange groups, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 25 mM Potassium Phosphate, pH 2.8
-
Mobile Phase B: Acetonitrile
-
Gradient: 15-65% B over 25 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 238 nm
-
Temperature: 35 °C
-
Injection Volume: 10 µL
Summary of Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and placebo. | Peak purity > 0.999 |
| Linearity (R²) | 0.9998 | ≥ 0.999 |
| Range | 1 - 150% of nominal concentration | Defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.0% | ≤ 2.0% |
| Robustness | Passed (variations in pH, flow rate, temperature) | System suitability criteria met. |
Conclusion
While traditional reversed-phase HPLC is a workhorse in many analytical laboratories, it is not a one-size-fits-all solution, particularly for challenging molecules like zwitterions. This comparative guide demonstrates that for the purity determination of this compound, both HILIC and mixed-mode chromatography offer significant advantages over conventional C18 columns. The mixed-mode approach, in particular, provides superior selectivity and robustness, making it the recommended choice for a reliable quality control method. By understanding the physicochemical properties of the analyte and systematically comparing different chromatographic strategies, a scientifically sound and fit-for-purpose HPLC method can be successfully developed and validated.
References
-
Dr. Maisch GmbH. HILIC. Retrieved from [Link]
-
Wikipedia. Hydrophilic interaction chromatography. Retrieved from [Link]
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
-
Waters Corporation. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Retrieved from [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]
-
USP-NF. (2023). <621> Chromatography. Retrieved from [Link]
-
Uspbpep.com. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]
-
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]
-
SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
USP-NF. <621> Chromatography. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
LCGC International. (2014). Mixed-Mode HPLC Separations: What, Why, and How. Retrieved from [Link]
-
HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
Dr. Maisch GmbH. Mixed Mode. Retrieved from [Link]
-
PubMed. (2025). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. Retrieved from [Link]
-
ICH. Quality Guidelines. Retrieved from [Link]
-
PubMed. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
SIELC Technologies. Polar Compounds. Retrieved from [Link]
-
Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
-
R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
Severina, H. I., et al. Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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Technical Guide: Infrared Spectral Differentiation of Carboxylic Acid and Piperidine Moieties
Executive Summary
In drug development, the coexistence of carboxylic acid and piperidine functionalities within a single molecule (e.g., Fexofenadine, Nipecotic acid derivatives) presents a unique analytical challenge. These groups often form zwitterionic pairs in the solid state, causing the disappearance of "textbook" diagnostic peaks (such as the C=O stretch at 1710 cm⁻¹) and the emergence of complex carboxylate/ammonium bands.
This guide moves beyond basic spectral assignment. It provides a comparative analysis of the neutral and ionic forms, details the specific "Bohlmann band" markers for piperidine stereochemistry, and outlines a self-validating "Shift Assay" protocol to confirm functional group identity.
Part 1: Theoretical Framework & Spectral Markers
Carboxylic Acid Functionality (-COOH)
The carboxylic acid spectrum is dominated by the interplay between the carbonyl (C=O) and hydroxyl (O-H) groups.[1][2][3][4] In the solid state, dimerization via hydrogen bonding is the standard state, heavily influencing peak positions.
-
The "Hump" (O-H Stretch): A broad, intense absorption from 2500–3300 cm⁻¹ .[1][2][5][6] Its extreme breadth is due to the strong hydrogen-bonded dimer network.
-
The Carbonyl (C=O): In dimers, this appears at 1710 ± 20 cm⁻¹ . In rare monomeric forms (dilute solution), it shifts to ~1760 cm⁻¹.
-
C-O Stretch: A strong band at 1210–1320 cm⁻¹ .
Piperidine Functionality (-NH- ring)
Piperidine is a cyclic secondary amine. Its spectrum is defined by the N-H bond and the specific conformation of the ring (chair form).
-
N-H Stretch: A sharp, weak-to-medium band at 3300–3500 cm⁻¹ .[1]
-
Bohlmann Bands (The Expert Marker): These are critical for stereochemical assignment. They appear as multiple weak bands in the 2700–2800 cm⁻¹ region (just below the C-H stretch).
-
Mechanism: They arise from the interaction between the nitrogen lone pair and the anti-periplanar C-H bonds (trans-diaxial interaction). Their presence confirms the lone pair is axial and the ring is in a specific chair conformation.
-
Part 2: Comparative Spectral Analysis
The following table contrasts the vibrational modes of the neutral forms against their respective salt forms. This distinction is vital because drug substances are often isolated as salts (e.g., Hydrochloride or Sodium salts).
Table 1: Diagnostic Peak Comparison
| Vibrational Mode | Neutral Carboxylic Acid (-COOH) | Carboxylate Anion (-COO⁻) | Neutral Piperidine (>NH) | Piperidinium Cation (>NH₂⁺) |
| X-H Stretch | 2500–3300 cm⁻¹ (Broad, Strong "Hump") | Absent | 3300–3500 cm⁻¹ (Sharp, Weak/Medium) | 2400–3000 cm⁻¹ (Broad, Multiple bands) |
| C=O[1][3][5][7] / C-N | 1700–1725 cm⁻¹ (Strong C=O) | Absent (Replaced by COO⁻) | 1100–1200 cm⁻¹ (C-N Stretch) | No Change |
| Diagnostic 1 | 1210–1320 cm⁻¹ (C-O Stretch) | 1550–1610 cm⁻¹ (Asymmetric COO⁻ stretch) | 2700–2800 cm⁻¹ (Bohlmann Bands) | Bohlmann Bands Disappear(Lone pair is protonated) |
| Diagnostic 2 | 920 cm⁻¹ (O-H Out-of-plane bend) | 1400 cm⁻¹ (Symmetric COO⁻ stretch) | 700–900 cm⁻¹ (N-H Wag - Broad) | 1580–1620 cm⁻¹ (NH₂⁺ Scissoring) |
Critical Note: In a zwitterionic molecule (Acid + Base), you will observe the Carboxylate and Piperidinium columns, NOT the neutral columns. The C=O peak at 1710 cm⁻¹ will be missing.
Part 3: The Zwitterion Challenge & Visualization
When a carboxylic acid and piperidine exist in the same molecule (e.g., Nipecotic acid), proton transfer occurs in the solid state.
Spectral Consequence:
-
Disappearance of the 1710 cm⁻¹ C=O band.
-
Appearance of two strong bands at ~1590 cm⁻¹ (COO⁻ asym) and ~1400 cm⁻¹ (COO⁻ sym).
-
Broadening of the 2500–3000 cm⁻¹ region due to NH₂⁺/COO⁻ hydrogen bonding.
Diagram 1: Spectral Assignment Workflow
This decision tree guides the assignment of peaks when both functionalities are suspected.
Caption: Logical workflow for distinguishing neutral vs. ionic states of acid/amine pairs.
Part 4: Experimental Protocol (Self-Validating System)
To definitively confirm the presence of these groups, one must perturb the equilibrium. The HCl Fuming/Wash Protocol is a self-validating method: it forces the zwitterion back into the neutral acid form, causing the reappearance of the diagnostic C=O peak.
Protocol: The "Shift Assay"
Objective: Convert Carboxylate (COO⁻) to Carboxylic Acid (COOH) and Piperidine (NH) to Piperidinium (NH₂⁺) to validate peak assignments.
Materials:
-
Sample (~5 mg)
-
1M HCl (aqueous) or HCl vapor chamber
-
1M NaOH (aqueous)
-
IR Spectrometer (ATR or KBr transmission)
Methodology:
-
Baseline Scan: Record the spectrum of the untreated sample (often zwitterionic). Note the absence of 1710 cm⁻¹ and presence of 1590 cm⁻¹.[4]
-
Acidification (The Validation Step):
-
Basification (Secondary Validation):
-
Treat fresh sample with 1 drop 1M NaOH.
-
Dry and Record.
-
Expected Result: The C=O band remains absent. The Bohlmann bands (2700–2800 cm⁻¹) should appear/intensify as the piperidine nitrogen is deprotonated to its free base form.
-
Diagram 2: The Shift Assay Logic
Caption: Expected spectral shifts upon chemical treatment, validating functional group identity.
References
-
National Institute of Standards and Technology (NIST). Piperidine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[9] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference).
-
Bohlmann, F. (1958).[10] Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte.[11] (Foundational paper on Bohlmann bands/Lone pair interactions).
-
PubChem. Nipecotic Acid (Compound Summary). National Library of Medicine. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.
Sources
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. repository.library.noaa.gov [repository.library.noaa.gov]
- 9. Piperidine, 1-ethyl- [webbook.nist.gov]
- 10. Infrared-spectral studies on the orientation of the lone pairs in piperidine derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 11. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Melting Point Determination of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride: A Comparative Methodological Analysis
For researchers and professionals in drug development, the physical and chemical characterization of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. The melting point of a crystalline solid is one of its most fundamental and informative physical properties. It serves as a crucial indicator of identity and purity.[1][2] An impure compound or the presence of different crystalline forms (polymorphs) can lead to a depressed and broadened melting range, which can have significant implications for a drug's stability, solubility, and bioavailability.[3][4][5]
This guide provides an in-depth technical comparison of two prevalent methods for determining the melting point range of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry. As a hydrochloride salt, this compound's properties can be influenced by factors such as hygroscopicity and potential polymorphism, making accurate melting point determination essential.[6][7]
Comparative Analysis of Melting Point Determination Methods
The choice of method for melting point determination often depends on the required precision, the amount of sample available, and the stage of research or development. Here, we compare the widely accessible capillary method with the highly sensitive thermal analysis technique of DSC.
| Feature | Capillary Tube Method (Apparatus I) | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of the phase transition from solid to liquid in a heated block or oil bath.[2][8] | Measures the difference in heat flow between the sample and a reference as a function of temperature. |
| Data Output | A temperature range from the onset of melting (collapse point) to the clear point (complete liquefaction).[9] | A thermogram showing heat flow vs. temperature, from which the onset, peak, and endset of melting can be determined. |
| Sample Size | 2-3 mm of finely powdered sample in a capillary tube.[8] | Typically 1-5 mg in a sealed pan. |
| Precision | Operator-dependent; can be influenced by subjective visual interpretation. | High precision and automated; provides quantitative data on enthalpy of fusion. |
| Throughput | Can be low, though some modern instruments allow for multiple simultaneous measurements.[8] | High throughput with autosamplers. |
| Information Yield | Primarily melting range and visual decomposition information. | Melting point, enthalpy of fusion, glass transitions, and information on polymorphism.[1] |
Hypothetical Experimental Data
To illustrate the practical application of these methods, we present hypothetical data for two samples of this compound hydrochloride:
-
Sample A: Highly purified via recrystallization.
-
Sample B: Crude product post-synthesis.
| Sample ID | Method | Heating Rate (°C/min) | Observed Melting Range (°C) | Notes |
| Sample A | Capillary Tube | 1 | 210.5 - 212.0 | Sharp melting range. |
| Sample B | Capillary Tube | 1 | 205.0 - 210.5 | Broader melting range, onset is depressed. |
| Sample A | DSC | 1 | Onset: 210.8, Peak: 211.5 | Sharp endothermic peak. |
| Sample B | DSC | 1 | Onset: 205.5, Peak: 208.0 | Broad endothermic peak. |
The data clearly illustrates a key principle: impurities lower and broaden the melting range.[1] The recrystallized Sample A shows a narrow melting range, indicative of high purity. In contrast, the crude Sample B melts over a wider range and at a lower temperature, suggesting the presence of residual solvents or synthetic byproducts.
Experimental Protocols
Adherence to a standardized protocol is critical for obtaining reproducible and accurate melting point data. The following sections detail the methodologies for both the capillary and DSC techniques.
Protocol 1: Capillary Tube Melting Point Determination (USP Class I)
This method, compliant with major pharmacopeias, relies on visual observation.[8][9] The causality behind a slow, controlled heating rate is to ensure that the temperature of the heating block and the sample in the capillary remain in thermal equilibrium, allowing for an accurate reading of the temperature at which the phase change occurs.[8]
Workflow for Capillary Melting Point Determination
Caption: Workflow for melting point determination by DSC.
Step-by-Step Procedure:
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-5 mg of this compound hydrochloride into a clean aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation. Place an empty, sealed pan in the reference position.
-
Thermal Program:
-
Set the instrument to equilibrate at a temperature well below the expected melting point (e.g., 150°C).
-
Program a heating ramp at a constant rate, typically 1-2°C per minute for high-resolution melting point analysis. [2] * Set the end temperature well above the expected melting point (e.g., 250°C).
-
-
Data Analysis:
-
The resulting thermogram will show heat flow on the y-axis and temperature on the x-axis.
-
The melting transition will appear as an endothermic peak.
-
Software is used to determine the extrapolated onset temperature (the intersection of the baseline and the leading edge of the peak), which is often reported as the melting point. The peak temperature and enthalpy of fusion (the area under the peak) are also determined.
-
Interpreting the Results: Purity and Polymorphism
A sharp, narrow melting range observed by either method is a strong indicator of high purity. [1]Conversely, a wide melting range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature over a broader range.
Sources
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Why Polymorphism is Key in Drug Development! [pharmacores.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. mt.com [mt.com]
- 9. thinksrs.com [thinksrs.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Handling chemical compounds in a laboratory setting demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 1-(4-Methoxybenzyl)piperidine-4-carboxylic acid. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your research endeavors.
While a specific Safety Data Sheet (SDS) for this compound was not located, this guide is built upon the safety information for its hydrochloride salt and related hazardous compounds, such as piperidine and other carboxylic acids.[1] It is imperative to treat the compound with the precautions outlined herein, assuming a hazard profile consistent with its structural components.
Hazard Analysis: Understanding the Risks
This compound is a bifunctional molecule, possessing both a piperidine ring and a carboxylic acid group. This structure suggests a combination of hazards that must be addressed.
-
Piperidine Moiety : Piperidine and its derivatives are known to be flammable, toxic, and corrosive.[2][3][4][5][6] They can cause severe skin burns and eye damage.[3][4][5] Inhalation of vapors can be harmful and may cause respiratory tract irritation.[4][6]
-
Carboxylic Acid Moiety : Carboxylic acids can be corrosive or irritant to the skin and eyes.[7] The severity of this effect varies depending on the specific compound.
-
Solid Form : Assuming the compound is a solid at room temperature, there is a risk of dust inhalation, which may cause respiratory irritation.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Skin and Body Protection | Respiratory Protection | Hand Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Laboratory coat | N95 or higher-rated dust mask | Nitrile gloves |
| Dissolving and Solution Handling | Chemical splash goggles | Chemical-resistant lab coat | Work in a certified chemical fume hood | Chemical-resistant gloves (Nitrile or Neoprene) |
| Running Reactions | Chemical splash goggles and face shield | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood | Chemical-resistant gloves (Nitrile or Neoprene) |
| Waste Disposal | Chemical splash goggles and face shield | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood | Chemical-resistant gloves (Nitrile or Neoprene) |
Eye and Face Protection
-
Rationale : To prevent contact with dust particles or splashes of solutions containing the compound, which could cause serious eye irritation or damage.[3][5]
-
Procedure :
-
Always wear safety glasses with side shields as a minimum.
-
When handling solutions or running reactions where splashing is a risk, upgrade to chemical splash goggles.
-
For larger scale operations or when there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Skin and Body Protection
-
Rationale : To protect the skin from accidental contact with the chemical, which may cause irritation or burns.[3][7]
-
Procedure :
-
A standard laboratory coat is sufficient for low-risk activities.
-
For procedures with a higher risk of splashes, a chemical-resistant lab coat or apron is recommended.
-
Ensure the lab coat is fully buttoned.
-
Wear long pants and closed-toe shoes.
-
Respiratory Protection
-
Rationale : To prevent the inhalation of airborne dust particles or vapors, which can cause respiratory tract irritation.[4][8]
-
Procedure :
-
For weighing and handling the solid compound, an N95 or higher-rated dust mask should be used to minimize inhalation of fine particles.
-
All operations involving solutions of the compound should be performed in a certified chemical fume hood to control vapor exposure.
-
Hand Protection
-
Rationale : To prevent direct skin contact with the chemical.
-
Procedure :
-
Wear nitrile or neoprene gloves, as these offer good resistance to a range of chemicals.
-
Inspect gloves for any signs of damage before use.
-
If gloves become contaminated, remove them immediately, wash your hands, and put on a new pair.
-
Do not wear gloves outside of the laboratory.
-
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Sources
- 1. This compound hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
